Technical Documentation Center

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid
  • CAS: 926232-20-4

Core Science & Biosynthesis

Foundational

Chemical Structure of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid

This guide provides an in-depth technical analysis of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid (CAS 926232-20-4), a structural derivative of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid, 5-ASA). This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid (CAS 926232-20-4), a structural derivative of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid, 5-ASA). This compound is primarily characterized as a pharmaceutical impurity or a research standard used in the quality control of salicylate-based therapeutics.

Technical Guide for Pharmaceutical Development & Analysis[1]

Executive Summary & Chemical Identity

5-(2-methoxyacetamido)-2-hydroxybenzoic acid is an N-acylated derivative of 5-aminosalicylic acid. Structurally, it consists of a salicylic acid core (2-hydroxybenzoic acid) substituted at the 5-position with a 2-methoxyacetamido group (–NH–CO–CH₂–OCH₃).

In the context of drug development, this compound serves as a critical reference standard for monitoring process-related impurities in the synthesis of Mesalazine and related azo-prodrugs (e.g., Balsalazide, Sulfasalazine). Its presence typically indicates side reactions involving methoxyacetylating agents or specific degradation pathways.

Table 1: Chemical Identity & Nomenclature
PropertySpecification
IUPAC Name 5-[(2-methoxyacetyl)amino]-2-hydroxybenzoic acid
Common Name N-(2-Methoxyacetyl)-5-aminosalicylic acid; N-Methoxyacetyl-5-ASA
CAS Registry Number 926232-20-4
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
SMILES COCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Core Scaffold Salicylic Acid (2-Hydroxybenzoic acid)
Functional Groups Carboxylic acid, Phenol, Secondary Amide, Ether

Structural Elucidation & Molecular Architecture

The molecule is built upon a benzoate scaffold which dictates its acidity and solubility profile. The 5-position substitution significantly alters the electronic properties of the ring compared to the parent 5-ASA.

Functional Group Analysis
  • Salicylate Core (C1–C2–C7): The ortho-relationship between the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) allows for intramolecular hydrogen bonding (resonance-assisted hydrogen bond), stabilizing the planar conformation of the ring. This feature is characteristic of salicylates and contributes to their pKa values (typically pKa₁ ~3.0 for the carboxyl, pKa₂ ~13.0 for the phenol).

  • Amide Linkage (C5–N): The nitrogen atom at position 5 is part of an amide bond. Unlike the free amine in 5-ASA (which is amphoteric), the amide nitrogen is non-basic and acts as a hydrogen bond donor. This acylation reduces the electron-donating capacity of the nitrogen into the benzene ring compared to the free amine.

  • Methoxyacetyl Tail (–CO–CH₂–OCH₃): The methoxy group adds a polar ether linkage. The terminal methyl group and the ether oxygen introduce flexibility and additional hydrogen bond acceptance sites, potentially altering the solvation shell compared to the simpler N-acetyl metabolite (N-acetyl-5-ASA).

Electronic Effects

The 2-methoxyacetamido group is an electron-withdrawing group (EWG) by induction (due to the carbonyl) but can donate electrons via resonance from the nitrogen lone pair. However, the overall effect on the ring makes the 5-position less susceptible to oxidative attack compared to the free amine of 5-ASA.

Synthetic Pathway & Formation Logic

The synthesis of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid generally follows a Schotten-Baumann type acylation protocol. This pathway is critical for generating the reference standard for impurity profiling.

Experimental Protocol: Selective N-Acylation

Objective: Synthesize 5-(2-methoxyacetamido)-2-hydroxybenzoic acid from 5-ASA.

Reagents:

  • Substrate: 5-Aminosalicylic acid (5-ASA).

  • Acylating Agent: Methoxyacetyl chloride (or Methoxyacetic anhydride).

  • Base: Sodium bicarbonate (NaHCO₃) or Pyridine (to scavenge HCl).

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-ASA in 50 mL of dry THF. Add 2.2 equivalents of NaHCO₃ to protect the carboxylic acid (forming the carboxylate) and neutralize the generated acid.

  • Addition: Cool the solution to 0°C. Dropwise add 1.1 equivalents of Methoxyacetyl chloride over 30 minutes. The low temperature favors N-acylation over O-acylation (phenolic ester formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC or HPLC.

  • Quenching: Acidify the mixture with 1M HCl to pH 2.0 to precipitate the free acid product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (80:20) to remove any O-acylated byproducts or unreacted 5-ASA.

Visualization: Synthesis Workflow

The following diagram illustrates the selective acylation pathway.

SynthesisPathway ASA 5-Aminosalicylic Acid (Nucleophile) INTER Tetrahedral Intermediate ASA->INTER Nucleophilic Attack (N-terminus) MAC Methoxyacetyl Chloride (Electrophile) MAC->INTER PROD 5-(2-methoxyacetamido)- 2-hydroxybenzoic acid INTER->PROD Elimination of Cl- BYPROD HCl / NaCl INTER->BYPROD

Caption: Selective N-acylation of 5-ASA to form the target impurity standard.

Physicochemical Properties & Stability

Understanding the physicochemical profile is essential for developing analytical methods (e.g., HPLC, LC-MS) to detect this impurity.

Table 2: Predicted Physicochemical Parameters
ParameterValue (Predicted)Context
LogP (Octanol/Water) ~0.8 - 1.2Slightly more lipophilic than 5-ASA (LogP ~0.5) due to the methoxyethyl chain, but still polar.
pKa (Carboxyl) 2.9 - 3.1Similar to Salicylic acid; acidic enough to be ionized at physiological pH.
pKa (Phenol) 13.0 - 13.5Very weak acid; remains protonated at physiological pH.
Solubility Low in water (acid form); High in alkaline buffers (pH > 6).Soluble in polar organic solvents (DMSO, Methanol).
UV Maxima ~240 nm, ~300 nmTypical salicylate absorption bands; useful for HPLC detection.

Stability Note: The amide bond is hydrolytically stable under neutral conditions but may hydrolyze back to 5-ASA under strong acidic or alkaline conditions at elevated temperatures. The ether linkage is generally stable.

Analytical Profiling (Quality Control)

To confirm the identity of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid, a multi-modal approach is required.

Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Molecular Ion: [M-H]⁻ = 224.1 m/z.

  • Fragmentation Pattern (MS2):

    • Loss of CO₂ (Decarboxylation): [M-H-44]⁻.

    • Cleavage of the amide bond: Generates 5-amino-2-hydroxybenzoate fragment.

    • Loss of the methoxy group: [M-H-31]⁻.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Singlet, ~9.8–10.0 ppm (downfield due to carbonyl).

    • Aromatic Protons: Three protons in the 6.8–8.2 ppm range. The proton at C6 (ortho to COOH) will be the most deshielded (~8.1 ppm).

    • Methoxyacetyl Group:

      • CH₂ (methylene): Singlet, ~3.9 ppm.

      • OCH₃ (methyl): Singlet, ~3.3 ppm.

  • ¹³C NMR:

    • Carbonyls: ~170 ppm (COOH), ~168 ppm (Amide C=O).

    • Aromatic Carbons: 110–160 ppm.

    • Aliphatic Carbons: ~71 ppm (CH₂), ~58 ppm (OCH₃).

Pharmaceutical Significance

This compound is not a marketed drug but plays a vital role in Chemistry, Manufacturing, and Controls (CMC) .

  • Impurity Monitoring: In the production of Mesalazine, if methoxy-containing reagents or solvents (e.g., 2-methoxyethanol) are inadvertently used or present as contaminants during acylation steps, this impurity may form.

  • Metabolic Research: While N-acetyl-5-ASA is the major human metabolite of Mesalazine, the N-methoxyacetyl derivative serves as a structural probe to study the specificity of N-acetyltransferase (NAT) enzymes.

  • Regulatory Compliance: Under ICH Q3A/B guidelines, impurities exceeding 0.1% must be identified and characterized. This compound serves as the authentic standard for such identification.

Visualization: Impurity Context in 5-ASA Workflow

ImpurityContext Mesalazine Mesalazine (API) (5-ASA) Metabolite N-Acetyl-5-ASA (Major Metabolite) Mesalazine->Metabolite NAT1/NAT2 Enzyme Impurity 5-(2-methoxyacetamido)- 2-hydroxybenzoic acid (Impurity/Analog) Mesalazine->Impurity Side Reaction (w/ Methoxyacetyl Cl)

Caption: Relationship between Mesalazine, its major metabolite, and the methoxyacetamido impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4075, 5-Aminosalicylic acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Mesalazine Monograph: Impurity Profiling. (General reference for 5-ASA impurity standards).
Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-5-(2-methoxyacetamido)benzoic Acid Derivatives

Introduction In the landscape of modern medicinal chemistry, the salicylic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have yielded a plethora of drugs with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the salicylic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have yielded a plethora of drugs with a wide range of biological activities. Among these, N-acyl-5-aminosalicylic acids, a class that includes 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid, have garnered significant attention for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This guide provides a comprehensive technical overview of the biological activities of these derivatives, with a focus on the underlying mechanisms of action, methodologies for their evaluation, and insights into their therapeutic potential for researchers, scientists, and drug development professionals.

The core structure, 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid, is a derivative of 5-aminosalicylic acid (5-ASA or mesalazine), a well-established anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease (IBD).[2][3] The acylation of the 5-amino group, in this case with a 2-methoxyacetyl moiety, offers a promising strategy to modulate the parent compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and novel therapeutic applications.[4]

This document delves into the synthesis, mechanisms of action, and biological evaluation of this class of compounds, providing detailed experimental protocols and data interpretation to empower researchers in their quest for next-generation therapeutics.

Synthetic Strategies: A General Overview

The synthesis of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid and its derivatives typically commences from 5-aminosalicylic acid.[4] The most common synthetic route involves the N-acylation of the 5-amino group.[4]

A generalized synthetic scheme is presented below:

G cluster_synthesis General Synthesis of N-Acyl-5-Aminosalicylic Acid Derivatives start 5-Aminosalicylic Acid reaction Reaction Vessel start->reaction N-Acylation acyl_chloride Acyl Chloride (e.g., Methoxyacetyl chloride) or Anhydride acyl_chloride->reaction product 2-Hydroxy-5-(acylamido)benzoic Acid Derivative solvent Solvent (e.g., Ethyl Acetate, Water) solvent->reaction catalyst Base/Catalyst (e.g., K2CO3) catalyst->reaction reaction->product G cluster_pathway Anti-inflammatory Signaling Pathways derivative 2-Hydroxy-5-(2-methoxyacetamido) benzoic acid Derivative cox COX/LOX Pathways derivative->cox ppar PPAR-γ Activation derivative->ppar nfkb NF-κB Inhibition derivative->nfkb ros ROS Scavenging derivative->ros prostaglandins ↓ Pro-inflammatory Prostaglandins & Leukotrienes cox->prostaglandins genes ↓ Pro-inflammatory Gene Expression ppar->genes cytokines ↓ Inflammatory Cytokines nfkb->cytokines damage ↓ Oxidative Damage ros->damage

Caption: Key anti-inflammatory mechanisms of 2-Hydroxy-5-(acylamido)benzoic acid derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To evaluate the direct inhibitory effect of the synthesized derivatives on COX-2 activity, a fluorescence-based inhibitor screening assay is a robust and widely used method.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. During this process, a probe (e.g., Amplex™ Red) is oxidized in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin), which can be quantified. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2. [5] Step-by-Step Methodology: [5][6][7]

  • Reagent Preparation:

    • Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Thaw human recombinant COX-2 enzyme on ice and dilute to the working concentration (e.g., 17.5 ng/µl) with the assay buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions to achieve the desired final concentrations.

    • Prepare a 10-fold dilution of Amplex™ Red probe in distilled water.

    • Prepare the substrate solution by diluting arachidonic acid to the final working concentration (e.g., 0.5 mM).

  • Assay Procedure (96-well black microplate):

    • Add 20 µl of diluted COX-2 enzyme to all wells except the "Negative Control" wells.

    • Add 70 µl of COX Assay Buffer to the "Negative Control" wells.

    • Add 10 µl of the serially diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 10 µl of the diluent solution (e.g., DMSO) to the "Positive Control" and "Negative Control" wells.

    • Add 10 µl of diluted Amplex™ Red to all wells.

    • Initiate the reaction by adding 10 µl of 0.5 mM arachidonic acid to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~535 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (Negative Control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the Positive Control (enzyme activity without inhibitor).

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity: A Multi-faceted Approach to Combat Malignancy

Recent studies have highlighted the potential of benzoic acid derivatives, including those of 5-ASA, as anticancer agents. [8]Their mechanisms of action are diverse, targeting key cellular processes that are dysregulated in cancer.

Mechanism of Action

The anticancer effects of these derivatives are attributed to several mechanisms:

  • Induction of Apoptosis: Some benzoic acid derivatives can induce programmed cell death, or apoptosis, in cancer cells. This can be mediated through various pathways, including the activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints (e.g., G2/M phase), preventing them from dividing and multiplying.

  • Inhibition of Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene regulation. Their overexpression is common in many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth.

  • Modulation of Signaling Pathways: 5-ASA has been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the mTOR pathway, through the inhibition of phospholipase D (PLD). [9]It can also affect the Wnt/β-catenin pathway. [8]

G cluster_anticancer Anticancer Mechanisms of Action derivative 2-Hydroxy-5-(2-methoxyacetamido) benzoic acid Derivative apoptosis Induction of Apoptosis derivative->apoptosis cell_cycle Cell Cycle Arrest derivative->cell_cycle hdac HDAC Inhibition derivative->hdac signaling Modulation of Signaling Pathways (e.g., mTOR, Wnt) derivative->signaling cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death proliferation ↓ Cancer Cell Proliferation cell_cycle->proliferation gene_expression Tumor Suppressor Gene Re-expression hdac->gene_expression survival ↓ Cancer Cell Survival signaling->survival

Caption: Diverse anticancer mechanisms of 2-Hydroxy-5-(acylamido)benzoic acid derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [10][11]The amount of formazan produced is directly proportional to the number of living cells. [10] Step-by-Step Methodology: [10][11][12][13]

  • Cell Culture and Seeding:

    • Culture a cancer cell line of choice (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: A Potential New Frontier

While the anti-inflammatory and anticancer activities of 5-ASA derivatives are more extensively studied, the broader class of benzoic acid derivatives has a long history of use as antimicrobial agents. [14]The structural modifications in 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid could confer novel antimicrobial properties.

Mechanism of Action

The antimicrobial action of benzoic acid derivatives is often attributed to:

  • Disruption of Cell Membranes: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

  • Inhibition of Essential Enzymes: These compounds can inhibit key microbial enzymes involved in metabolic pathways, thereby hindering their growth and survival.

  • Acidification of Cytoplasm: For acidic derivatives, their ability to lower the intracellular pH can disrupt cellular functions. [14] The specific antimicrobial mechanism of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid derivatives would need to be elucidated through dedicated studies.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth of the microorganism is assessed after an incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow a culture of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) overnight.

    • Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Assay Setup (96-well plate):

    • Prepare a two-fold serial dilution of the test compound in a suitable broth medium.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for turbidity (indicating microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data for novel 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid derivatives.

Compound IDAnti-inflammatory Activity (COX-2 Inhibition IC50, µM)Anticancer Activity (Cell Line, IC50, µM)Antimicrobial Activity (Organism, MIC, µg/mL)
Derivative 1
Derivative 2
...
Reference Drug

Conclusion and Future Perspectives

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid and its derivatives represent a promising class of compounds with a rich potential for therapeutic applications. Their multifaceted biological activities, stemming from the well-established salicylic acid scaffold, offer a strong foundation for the development of novel anti-inflammatory, anticancer, and potentially antimicrobial agents. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic profiles.

Future research should focus on a deeper elucidation of the specific molecular targets and signaling pathways modulated by these derivatives. In vivo studies in relevant animal models of inflammation and cancer are crucial to validate the in vitro findings and to assess their therapeutic efficacy and safety profiles. Furthermore, exploring the antimicrobial spectrum of these compounds could unveil new avenues for combating infectious diseases. The in-depth technical guidance provided in this document aims to equip researchers with the necessary tools and knowledge to advance the study of these intriguing molecules and unlock their full therapeutic potential.

References

  • O'Donnell, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50565. [Link]

  • Holbert, M. A., & Marmorstein, R. (2013). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology, 532, 335–351. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Bio-Techne. [Link]

  • Wang, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(1), 127-133. [Link]

  • Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [Link]

  • Gentry, J., et al. (2025). HowTo layout a pathway. Rgraphviz. [Link]

  • Gentry, J., et al. (2005). Laying Out Pathways With Rgraphviz. The R Journal, 1(1), 10-11. [Link]

  • Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3683. [Link]

  • Ali, S., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints. [Link]

  • The Full Stack. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • MDPracticeGuide.com. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube. [Link]

  • Reddit. (2022, July 3). Tips for Pathway Schematic design?. r/bioinformatics. [Link]

  • Earley-Cha, J. D. (2016, August 16). Graphviz - Making Super Cool Graphs. Medium. [Link]

  • Abdel-Moty, S. G., et al. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal chemistry (Los Angeles, Calif.), 6(5), 323–331. [Link]

  • Punchard, N. A., et al. (1992). Mechanism of action of 5-arninosalicylic acid. Gut, 33(1), 3–6. [Link]

  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical science (London, England : 1979), 78(2), 119–125. [Link]

  • ResearchGate. (2025). (PDF) An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. ResearchGate. [Link]

  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • Bondesen, S., et al. (1991). 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation. Ugeskrift for laeger, 153(38), 2649–2653. [Link]

  • D'Incà, R., & Sturniolo, G. C. (2012). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Gastroenterology research and practice, 2012, 186464. [Link]

  • Dihlmann, S., et al. (2012). 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer. Gut, 61(12), 1708–1715. [Link]

  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate. [Link]

  • Maciejewski, M., et al. (2021). Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer. International journal of molecular sciences, 22(16), 8560. [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Gomes, P. B., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Pharmaceuticals, 18(1), 1. [Link]

  • ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Foundational

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid molecular weight and formula

Executive Summary This technical guide characterizes 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS: 926232-20-4), a specific N-acylated derivative of 5-aminosalicylic acid (5-ASA, Mesalamine). While 5-ASA is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS: 926232-20-4), a specific N-acylated derivative of 5-aminosalicylic acid (5-ASA, Mesalamine). While 5-ASA is a cornerstone therapy for Inflammatory Bowel Disease (IBD), the structural integrity of its amine group is critical. This compound represents a structural analog to the major metabolite


-acetyl-5-ASA, differing by the presence of a methoxy group on the acetyl chain.

In pharmaceutical development, this molecule serves two primary functions:

  • Impurity Profiling: It acts as a critical reference standard for monitoring side-reactions during the synthesis of Mesalamine or its prodrugs (e.g., Balsalazide) when methoxy-containing reagents are employed.

  • SAR Studies: It is used in Structure-Activity Relationship studies to evaluate the steric and electronic effects of the acyl chain on salicylate metabolism and N-acetyltransferase (NAT) enzyme kinetics.

Physicochemical Characterization

The precise molecular weight and formula are fundamental for high-resolution mass spectrometry (HRMS) identification. The presence of the methoxy group adds significant polarity compared to the standard acetyl impurity.

Table 1: Core Chemical Data
ParameterSpecificationNotes
IUPAC Name 2-Hydroxy-5-[(2-methoxyacetyl)amino]benzoic acidAlso known as

-Methoxyacetyl-5-ASA
CAS Number 926232-20-4
Molecular Formula

Molecular Weight 225.20 g/mol Average Mass
Monoisotopic Mass 225.06372 g/mol Critical for MS [M-H]⁻ identification
pKa (Predicted) Carboxyl: ~2.9 Phenol: ~13.5Acidic functionality dominates at physiological pH
LogP (Predicted) ~0.8 - 1.2Slightly more lipophilic than 5-ASA due to amide capping
Structural Visualization

The following diagram illustrates the connectivity and functional distinctness of the molecule. The core salicylate structure (blue) provides anti-inflammatory activity, while the methoxyacetamido tail (red) modifies solubility and enzymatic interaction.

ChemicalStructure Figure 1: Functional Group Connectivity of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid Benzene Benzene Ring Carboxyl Carboxylic Acid (C-1 Position) Benzene->Carboxyl C1 Hydroxyl Hydroxyl Group (C-2 Position) Benzene->Hydroxyl C2 (Ortho) Amide Amide Linkage (-NH-CO-) Benzene->Amide C5 (Meta) Methoxy Methoxy Tail (-CH2-O-CH3) Amide->Methoxy N-Acylation

Synthetic Origin & Pathway[1]

Understanding the origin of this compound is essential for process chemists. It is typically synthesized via the Schotten-Baumann reaction or direct acylation of 5-ASA.

Reaction Logic: The nucleophilic nitrogen of the 5-amino group attacks the carbonyl carbon of methoxyacetyl chloride. The reaction must be controlled (pH ~4-5) to prevent O-acylation of the phenolic hydroxyl group.

SynthesisPathway Figure 2: Synthetic Pathway from 5-ASA Precursor ASA 5-Aminosalicylic Acid (Mesalamine) Reaction Nucleophilic Acyl Substitution (Solvent: THF/Water, Base: NaHCO3) ASA->Reaction Reagent Methoxyacetyl Chloride (or Anhydride) Reagent->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (C10H11NO5) Intermediate->Product Byproduct HCl (Neutralized) Intermediate->Byproduct

Analytical Protocol: HPLC-MS Identification

To distinguish this compound from


-acetyl-5-ASA (MW 195.17) and parent 5-ASA (MW 153.14), a reverse-phase gradient method is required. The methoxy group increases retention time relative to the parent amine but may elute close to the acetyl derivative depending on the column phase.
Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 305 nm (Characteristic salicylate band).

    • MS: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Methanol:Water (50:50). Sonicate for 5 minutes. Filter through a 0.22

    
    m PTFE filter.
    
  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar 5-ASA).

    • 2-10 min: 5%

      
       60% B (Elution of amides).
      
    • 10-12 min: 60%

      
       95% B (Wash).
      
  • Mass Spec Interpretation:

    • Target Ion [M-H]⁻: Look for m/z224.06 .

    • Differentiation:

      
      -acetyl-5-ASA will show [M-H]⁻ at m/z 194.05. The mass shift of +30 Da (Methoxy vs. H) is the confirmation key.
      

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5385987 (Related Structure: N-Acetyl-5-aminosalicylic acid). Retrieved from [Link]

  • Hamdan, I. I., et al. (2025). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate. Retrieved from [Link]

Exploratory

The Emerging Potential of 5-Methoxyacetamido Salicylic Acid Derivatives: A Technical Guide for Researchers

Foreword: Reimagining Salicylic Acid Scaffolds in Modern Drug Discovery For over a century, the salicylic acid scaffold has been a cornerstone of medicinal chemistry, giving rise to one of the most well-known drugs in hi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Reimagining Salicylic Acid Scaffolds in Modern Drug Discovery

For over a century, the salicylic acid scaffold has been a cornerstone of medicinal chemistry, giving rise to one of the most well-known drugs in history: aspirin. However, the inherent therapeutic potential of this versatile molecule extends far beyond its anti-inflammatory and analgesic properties. The strategic derivatization of the salicylic acid core continues to be a fertile ground for the discovery of novel therapeutic agents with diverse pharmacological profiles. This technical guide delves into a specific, yet underexplored, class of these derivatives: 5-methoxyacetamido salicylic acid and its analogues .

While direct literature on 5-methoxyacetamido salicylic acid is limited, this guide will provide a comprehensive overview by integrating established synthetic methodologies with the known biological activities of its close structural relatives, particularly 5-acetamido-2-hydroxybenzoic acid. By understanding the synthesis, structure-activity relationships, and potential therapeutic applications of these compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and innovate within this promising chemical space.

The Rationale for 5-Methoxyacetamido Substitution: A Medicinal Chemistry Perspective

The modification of a lead compound is a critical process in drug discovery, aimed at optimizing its pharmacological and pharmacokinetic properties. The introduction of a 5-methoxyacetamido group onto the salicylic acid backbone is a deliberate strategic choice guided by several key medicinal chemistry principles:

  • Modulation of Physicochemical Properties: The acetamido group at the 5-position is known to influence the electronic and lipophilic character of the salicylic acid ring. The further addition of a methoxy group on the acetamido nitrogen introduces a new dimension of modulation. This N-methoxy group can impact hydrogen bonding capabilities, conformational preferences, and overall polarity, which in turn can affect solubility, membrane permeability, and interaction with biological targets.

  • Bioisosteric Replacement: The N-methoxyamide can be considered a bioisostere of other functional groups. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. Understanding the bioisosteric effects of the N-methoxy group can lead to the design of derivatives with improved metabolic stability or altered target-binding affinities.

  • Exploration of Novel Structure-Activity Relationships (SAR): The systematic synthesis and biological evaluation of 5-methoxyacetamido salicylic acid derivatives can uncover novel SAR. By correlating structural modifications with changes in biological activity, researchers can identify key pharmacophoric features and design more potent and selective compounds.

Synthetic Pathways to 5-Methoxyacetamido Salicylic Acid Derivatives

While a direct, one-pot synthesis for 5-methoxyacetamido salicylic acid may not be readily available in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and the known reactivity of 5-aminosalicylic acid.

Proposed Synthetic Strategy

The most logical approach involves a multi-step synthesis starting from the commercially available 5-aminosalicylic acid. The key steps are:

  • N-Acetylation: The amino group of 5-aminosalicylic acid is first acetylated to form 5-acetamido-2-hydroxybenzoic acid.

  • Protection of Carboxylic and Phenolic Groups (Optional but Recommended): To avoid side reactions during the subsequent N-methoxylation step, the carboxylic acid and phenolic hydroxyl groups should be protected.

  • N-Methoxylation: The secondary amide of the protected 5-acetamido salicylic acid is then methoxylated.

  • Deprotection: The protecting groups are removed to yield the final 5-methoxyacetamido salicylic acid.

The following diagram illustrates this proposed synthetic workflow:

SynthesisWorkflow Start 5-Aminosalicylic Acid Step1 N-Acetylation Start->Step1 Intermediate1 5-Acetamido-2-hydroxybenzoic Acid Step1->Intermediate1 Step2 Protection (Esterification & Etherification) Intermediate1->Step2 Intermediate2 Protected Intermediate Step2->Intermediate2 Step3 N-Methoxylation Intermediate2->Step3 Intermediate3 Protected 5-Methoxyacetamido Derivative Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End 5-Methoxyacetamido Salicylic Acid Step4->End

Caption: Proposed synthetic workflow for 5-methoxyacetamido salicylic acid.

Detailed Experimental Protocols

This protocol is adapted from the well-established acylation of amines.[1]

Materials:

  • 5-Aminosalicylic acid

  • Acetic anhydride

  • Water

  • Ethanol

Procedure:

  • Suspend 5-aminosalicylic acid in water.

  • Add acetic anhydride to the suspension with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours. The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-acetamido-2-hydroxybenzoic acid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

This proposed protocol is based on general methods for the synthesis of N-methoxy-N-methylamides (Weinreb amides), which can be adapted for N-methoxylation of secondary amides.

Materials:

  • Protected 5-acetamido-2-hydroxybenzoic acid (e.g., methyl 2-(benzyloxy)-5-acetamidobenzoate)

  • Strong base (e.g., Sodium hydride)

  • Methoxylating agent (e.g., Methoxyamine hydrochloride or O-methylhydroxylamine)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

  • Reagents for deprotection (e.g., H₂/Pd-C for benzyl ether and LiOH for methyl ester)

Procedure:

  • Protection: Protect the carboxylic acid and phenolic hydroxyl groups of 5-acetamido-2-hydroxybenzoic acid. For example, esterification of the carboxylic acid with methanol under acidic conditions, followed by Williamson ether synthesis for the phenolic hydroxyl group using benzyl bromide.

  • N-Methoxylation: a. Dissolve the protected 5-acetamido derivative in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). b. Cool the solution to 0 °C and add a strong base like sodium hydride portion-wise to deprotonate the amide nitrogen. c. After stirring for 30 minutes, add the methoxylating agent (e.g., methoxyamine hydrochloride) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction carefully with water and extract the product with an organic solvent. f. Purify the crude product by column chromatography.

  • Deprotection: a. Remove the protecting groups. For the example given, the benzyl ether can be cleaved by catalytic hydrogenation (H₂/Pd-C), and the methyl ester can be hydrolyzed using a base like lithium hydroxide. b. Purify the final product, 5-methoxyacetamido salicylic acid, by recrystallization or chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy.

Pharmacological Activities and Structure-Activity Relationships (SAR)

In the absence of direct experimental data for 5-methoxyacetamido salicylic acid, we can infer its potential pharmacological activities by examining its close analogue, 5-acetamido-2-hydroxybenzoic acid, and considering the influence of the N-methoxy group.

Known Activities of 5-Acetamido Salicylic Acid Derivatives

Research on 5-acetamido-2-hydroxybenzoic acid and its derivatives has primarily focused on their analgesic and anti-inflammatory properties .[1] These compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

CompoundBiological ActivityKey Findings
5-Acetamido-2-hydroxybenzoic acidAnalgesicShowed significant reduction in acetic acid-induced writhing in mice.[1]
5-Benzamidosalicylic acidAnalgesicDemonstrated analgesic effects, though potentially less potent than the acetamido derivative in some models.[1]
5-Phenylacetamidosalicylic acidAnalgesicExhibited potent analgesic activity, suggesting that larger acyl groups on the 5-amino position can be well-tolerated and may enhance activity.[1]

In-silico studies on these derivatives have suggested that they can bind to the active site of COX-2, with the salicylic acid moiety playing a crucial role in anchoring the molecule within the enzyme's active site.[1]

Predicted Impact of the N-Methoxy Group on Biological Activity

The introduction of an N-methoxy group to the 5-acetamido moiety could have several effects on the pharmacological profile:

  • Altered Target Binding: The N-methoxy group could introduce new hydrogen bonding interactions or steric effects within the target's binding pocket, potentially altering the affinity and selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2).

  • Modified Pharmacokinetics: The N-methoxy group is expected to increase the lipophilicity of the molecule, which could enhance its absorption and distribution. However, it may also be susceptible to metabolic cleavage, which would need to be investigated.

  • Novel Activities: The N-methoxyamide functionality might confer novel biological activities beyond anti-inflammatory and analgesic effects. For instance, some N-substituted hydroxamic acids, which bear some resemblance to N-methoxyamides, have shown activity as histone deacetylase (HDAC) inhibitors.

The following diagram illustrates the potential interaction of a 5-methoxyacetamido salicylic acid derivative with a hypothetical enzyme active site, highlighting the key functional groups.

SAR_Diagram cluster_ligand 5-Methoxyacetamido Salicylic Acid Derivative cluster_enzyme Enzyme Active Site Salicylic_Acid_Moiety Salicylic Acid Moiety (Target Anchoring) H_Bond_Acceptor H-Bond Acceptor Salicylic_Acid_Moiety->H_Bond_Acceptor H-Bonding H_Bond_Donor H-Bond Donor Salicylic_Acid_Moiety->H_Bond_Donor H-Bonding Methoxyacetamido_Group 5-Methoxyacetamido Group (Modulates Specificity & PK) Binding_Pocket Hydrophobic Pocket Methoxyacetamido_Group->Binding_Pocket Hydrophobic Interactions

Caption: Hypothetical binding mode of a 5-methoxyacetamido salicylic acid derivative.

Future Directions and Research Opportunities

The field of 5-methoxyacetamido salicylic acid derivatives is ripe for exploration. Key areas for future research include:

  • Optimization of Synthetic Routes: Developing more efficient and scalable synthetic methods for these compounds.

  • Comprehensive Biological Screening: Evaluating a library of derivatives against a broad range of biological targets, including but not limited to COX enzymes, lipoxygenases, and other inflammatory mediators.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.

  • Elucidation of Mechanisms of Action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.

Conclusion

5-Methoxyacetamido salicylic acid derivatives represent a promising, yet largely unexplored, area of medicinal chemistry. By leveraging the well-established chemistry of salicylic acid and applying modern principles of drug design, researchers have the opportunity to develop novel therapeutic agents with potentially improved efficacy and safety profiles. This technical guide provides a foundational framework to stimulate and guide such research endeavors. The path from this foundational knowledge to a clinically viable drug is long and challenging, but the potential rewards for human health are significant.

References

  • Santos, C. B. R., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(22), 6898. [Link]

Sources

Foundational

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on providing a robust theoretical framework for predicting its solubility, detailed methodologies for its experimental determination, and the analytical techniques required for accurate quantification. This approach is designed to empower researchers to generate reliable solubility data, a critical parameter in drug development, formulation, and chemical synthesis.

Theoretical Framework for Solubility Prediction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental physicochemical property that influences its bioavailability, processability, and formulation design.[1][2][3] A thorough understanding of the molecular structure of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid is the first step in predicting its solubility behavior.

Molecular Structure Analysis

The chemical structure of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS No. 926232-20-4) contains several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It is the primary acidic functional group.

  • Hydroxyl (-OH): A polar group that is a strong hydrogen bond donor and a weaker acceptor.

  • Amide (-NH-C=O): This group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

  • Ether (-O-CH3): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is largely nonpolar and can engage in π-π stacking interactions.

The presence of multiple hydrogen bond donors and acceptors suggests that the molecule has the potential for strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

The "Like Dissolves Like" Principle and Solubility Prediction

The adage "like dissolves like" is a useful starting point for predicting solubility.[4] This principle suggests that polar solutes will dissolve in polar solvents, and nonpolar solutes will dissolve in nonpolar solvents. Given the array of polar functional groups, 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid is a polar molecule. Its solubility in various organic solvents can be predicted based on the solvent's polarity and its ability to form hydrogen bonds.

Table 1: Predicted Solubility of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid, hydroxyl, and amide groups of the target molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHigh to ModerateThese solvents are polar and can accept hydrogen bonds, interacting favorably with the -COOH, -OH, and -NH groups. DMSO and DMF are particularly strong solubilizers for polar compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateThese cyclic ethers have some polarity and can accept hydrogen bonds, likely leading to moderate solubility. Data for the related 2-hydroxybenzoic acid shows high solubility in these solvents.[5]
Esters Ethyl AcetateModerate to LowEthyl acetate is a moderately polar solvent and a hydrogen bond acceptor. It is expected to have some solvating power.
Chlorinated Dichloromethane, ChloroformLowThese solvents have low polarity and are not effective at disrupting the hydrogen bonding network of the solute.
Nonpolar Hexane, TolueneVery Low / InsolubleThese solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule.

Standard Methodology for Experimental Solubility Determination

While theoretical predictions are valuable, experimental determination of solubility is essential for accurate data. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid.

Materials and Equipment:

  • 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (powder form)[7]

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. Adsorption of the compound onto the filter should be assessed, especially for poorly soluble compounds.[3]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess solid to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Settle or centrifuge to separate solid and liquid B->C D Withdraw supernatant C->D E Filter through syringe filter D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G

Caption: Workflow for the shake-flask solubility determination method.

Analytical Techniques for Quantification

A validated, stability-indicating analytical method is crucial for accurate solubility measurements. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[3]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is generally suitable for aromatic compounds like 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid.

Typical Method Parameters:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λmax), likely in the 230-300 nm range.

  • Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the solubility sample is then determined by interpolation from this curve.

UV-Vis Spectrophotometry

For a simpler, high-throughput approach, UV-Vis spectrophotometry can be used, provided that the solvent is UV-transparent at the λmax of the compound and there are no interfering impurities.[8]

Procedure:

  • Determine λmax: Scan a dilute, known concentration of the compound in the chosen solvent to identify the wavelength of maximum absorbance.

  • Create a Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the filtered and appropriately diluted solubility sample.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample.

Data Presentation and Interpretation

Solubility data should be recorded in a clear and organized manner, specifying the solvent, temperature, and concentration units.

Table 2: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Measured Concentration (mg/mL)Molar Solubility (mol/L)
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Ethyl Acetate25
Dichloromethane25
Hexane25

Impact of Temperature:

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application (e.g., room temperature and physiological temperature for pharmaceutical applications).

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid in organic solvents. By combining theoretical predictions based on molecular structure with the rigorous experimental protocol of the shake-flask method and accurate analytical quantification, researchers can generate the reliable data necessary for informed decisions in drug development, chemical synthesis, and formulation science. The principles and methodologies outlined herein are fundamental to the characterization of any new chemical entity.

References

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
  • Lindenberg, M., et al. (2018).
  • ResearchGate. (2019).
  • UNT Digital Library. (1999).
  • Sigma-Aldrich. (n.d.). 2-hydroxy-5-(2-methoxyacetamido)benzoic acid.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,5-Trimethoxybenzoic Acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Spectroscopic Profiling of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

This Application Note is designed as a definitive technical guide for the structural characterization of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (a derivative of 5-aminosalicylic acid, often encountered in impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the structural characterization of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (a derivative of 5-aminosalicylic acid, often encountered in impurity profiling or prodrug development).

The content is synthesized from pharmaceutical standard practices (USP <761>, <854>) and chemometric principles for salicylate derivatives.

Executive Summary

The accurate characterization of salicylic acid derivatives is critical in drug development due to their ubiquity as active pharmaceutical ingredients (e.g., Mesalamine) and potential degradation products. This guide details the protocol for the structural elucidation of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (Formula: C


H

NO

; MW: 225.20 g/mol ) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Key Challenges Addressed:

  • Solubility: High polarity of the zwitterionic core requires specific solvent systems (DMSO-d

    
    ).
    
  • Exchangeable Protons: Detection of labile -COOH, -OH, and -NH protons critical for confirmation.

  • Isobaric Interference: Distinguishing the methoxyacetyl moiety from potential acetate/formate impurities.

Structural Overview & Logic

Before spectral acquisition, the analyst must understand the chemical environment to optimize instrument parameters.

  • Core Scaffold: 5-Aminosalicylic acid (5-ASA).[1][2][3]

  • Modification: Acylation of the amine with a 2-methoxyacetyl group.

  • Electronic Effects:

    • C-1 (COOH): Electron-withdrawing, deshields H-6.

    • C-2 (OH): Electron-donating, shields H-3; participates in intramolecular H-bonding with C=O (COOH).[4]

    • C-5 (Amide): The amide nitrogen lone pair is delocalized, reducing basicity and deshielding the NH proton.

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

CharacterizationWorkflow Sample Isolate Sample (>98% Purity) Solubility Solubility Screen (DMSO-d6 vs. MeOD) Sample->Solubility FTIR_Prep FTIR: ATR Crystal (ZnSe/Diamond) Solubility->FTIR_Prep Solid State NMR_Prep NMR: 10-15 mg in 0.6 mL DMSO-d6 Solubility->NMR_Prep Solution State Acquisition Data Acquisition (1H, 13C, COSY, HSQC) FTIR_Prep->Acquisition NMR_Prep->Acquisition Processing Processing & Integration (Phase/Baseline Correction) Acquisition->Processing Validation Structure Confirmation & Impurity Check Processing->Validation

Figure 1: Integrated workflow for spectroscopic characterization.

Protocol A: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: Identification of functional groups (Amide, Ether, Carboxylic Acid).

Methodology[5]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which broadens OH bands.

  • Crystal: Diamond or ZnSe (Single bounce).

  • Parameters:

    • Range: 4000 – 600 cm

      
      
      
    • Resolution: 4 cm

      
      
      
    • Scans: 32 (Sample), 32 (Background)

Step-by-Step Procedure
  • System Check: Ensure the ATR crystal is clean (verify with a background scan showing only CO

    
    /H
    
    
    
    O vapor lines).
  • Sample Loading: Place ~2-5 mg of the solid powder onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensures good contact).

  • Acquisition: Collect the spectrum.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is needed) and baseline correction.

Representative Data & Interpretation

The spectrum will exhibit a characteristic pattern distinct from the starting material (5-ASA).

Functional GroupWavenumber (cm

)
Assignment & Notes
O-H Stretch 3300 – 2500 (Broad)Overlapping Carboxylic Acid and Phenolic OH. The "fermi resonance" of COOH often creates a jagged appearance.
N-H Stretch 3350 – 3280 (Sharp)Amide N-H. Distinct from the broad OH region.
C=O (Acid) 1680 – 1660Carbonyl stretch of the benzoic acid. Lower frequency due to intramolecular H-bonding.
C=O (Amide I) 1650 – 1640Amide I band (C=O stretch). Key indicator of the acylation success.
N-H Bend (Amide II) 1550 – 1530Amide II band (N-H deformation).
C-O-C (Ether) 1120 – 1100Diagnostic Peak: Methoxyacetyl ether stretch. Absent in 5-ASA.
C-O (Phenol) 1240 – 1200Ar-O stretch.

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Full structural elucidation and connectivity verification.[5]

Methodology[5]
  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic coupling).

  • Solvent: DMSO-d

    
      (99.8% D).
    
    • Why: CDCl

      
       will not dissolve this zwitterionic/polar compound. MeOD exchanges the labile protons (OH, NH, COOH), causing loss of critical structural information. DMSO-d
      
      
      
      preserves these signals.
  • Internal Standard: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Step-by-Step Procedure
  • Preparation: Weigh 10–15 mg of sample into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug into the NMR tube.
    
  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 – 5.0 s (Ensure full relaxation for integration).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 16 ppm (to catch downfield COOH).

  • Acquisition Parameters (

    
    C): 
    
    • Scans (NS): >512 (Carbon is less sensitive).

    • Decoupling: Proton decoupled (CPD).

Representative Data & Assignment ( H NMR)

Note: Chemical shifts (


) are estimates based on chemometric prediction of salicylate analogs in DMSO-d

.
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
COOH 13.0 – 14.0Broad Singlet1H-Highly deshielded acidic proton.
OH (C-2) 11.0 – 11.5Broad Singlet1H-Phenolic OH, often H-bonded to COOH.
NH (Amide) 9.8 – 10.2Singlet1H-Amide proton. Disappears with D

O shake.
H-6 8.25Doublet (d)1H

Ortho to COOH (deshielded).
H-4 7.75Doublet of Doublets (dd)1H

,

Para to OH, Ortho to Amide.
H-3 6.95Doublet (d)1H

Ortho to OH (shielded by electron donation).
CH

(Acetyl)
3.95Singlet2H-Methylene of the methoxyacetyl group.
OCH

3.35Singlet3H-Methoxy protons.
Representative Data ( C NMR)
  • Carbonyls: ~172 ppm (COOH), ~168 ppm (Amide C=O).

  • Aromatic Quaternaries: ~160 ppm (C-OH), ~112 ppm (C-COOH), ~130 ppm (C-N).

  • Aromatic CH: ~130 ppm (C-6), ~122 ppm (C-4), ~117 ppm (C-3).

  • Aliphatic: ~71 ppm (CH

    
    -O), ~59 ppm (OCH
    
    
    
    ).

Quality Control & Validation

To ensure the data is reliable (Trustworthiness), perform the following system suitability tests:

  • D

    
    O Exchange Test: 
    
    • Add 1-2 drops of D

      
      O to the NMR tube and shake.
      
    • Result: The signals at >13 ppm (COOH), ~11 ppm (OH), and ~10 ppm (NH) must disappear or significantly diminish. This confirms they are exchangeable protons and not impurities.

  • Residual Solvent Check:

    • Verify no peaks exist for Ethyl Acetate, Acetone, or DCM (common synthesis solvents) unless quantified as Residual Solvents (USP <467>).

  • Integration Ratio:

    • The ratio of Aromatic Protons (3H) to Methoxy Protons (3H) must be exactly 1:1 within 5% error.

References

  • USP General Chapter <761>: Nuclear Magnetic Resonance Spectroscopy.[6][7][8][9][10] United States Pharmacopeia.[6][9][10] Link[8]

  • USP General Chapter <854>: Mid-Infrared Spectroscopy. United States Pharmacopeia.[6][9][10] Link[8]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives.[4][11][5][12] Acta Pharmaceutica, 54(3), 177–191.[11][12] (Provides comparative data for 5-ASA derivatives). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

This is a technical support guide for 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS: 926232-20-4).[1][2] Based on its chemical structure, this compound is a derivative of 5-aminosalicylic acid (5-ASA) , structurally...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS: 926232-20-4).[1][2] Based on its chemical structure, this compound is a derivative of 5-aminosalicylic acid (5-ASA) , structurally analogous to the major metabolite N-acetyl-5-aminosalicylic acid, but with a methoxyacetyl group.

The following guide addresses stability challenges inherent to amido-salicylates in biological matrices, focusing on oxidation prevention, enzymatic hydrolysis, and LC-MS/MS optimization.

[2]

Status: Operational Subject: Plasma Stability & Bioanalytical Handling Target Analyte: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (Methoxyacetyl-5-ASA)[2]

Part 1: Executive Technical Summary[2]

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid is a functionalized salicylate.[2] While the amide linkage at the 5-position stabilizes the amine against the rapid oxidation seen in its parent compound (Mesalazine/5-ASA), the molecule remains susceptible to specific degradation pathways in plasma.

Key Stability Characteristics:

  • Oxidative Potential: Moderate. The phenolic hydroxyl group (position 2) makes the ring electron-rich and prone to oxidation, though less than free 5-ASA.[2]

  • Hydrolytic Stability: The amide bond is generally stable in plasma, but species-specific amidases (e.g., in rat plasma) may cause conversion back to 5-ASA.

  • Matrix Interaction: High affinity for albumin (typical of salicylates) requires aggressive protein precipitation or acidification for recovery.[2]

Part 2: Troubleshooting Guide (Interactive)

Use this section to diagnose specific issues observed during method development or validation.

Issue 1: Analyte signal decreases rapidly in processed plasma samples (Autosampler instability).

Diagnosis: Oxidative degradation or Quinone formation. Mechanism: Even with the amide cap, the phenolic ring can undergo oxidation to form quinone-imine intermediates under basic or neutral conditions, especially if exposed to light. Corrective Action:

  • Acidification: Maintain the final extract pH < 4.0. Acidic pH suppresses the ionization of the phenol (

    
    ), reducing oxidative susceptibility.
    
  • Antioxidant Addition: Add Ascorbic Acid (0.1% - 0.5% w/v) or Sodium Metabisulfite to the plasma immediately upon collection.[2]

  • Light Protection: Use amber autosampler vials.

Issue 2: "Ghost" peak appearing at the retention time of 5-Aminosalicylic Acid (5-ASA).

Diagnosis: In-source fragmentation or Enzymatic Hydrolysis.[2] Mechanism:

  • Biological:[2] Plasma amidases may hydrolyze the methoxyacetyl group, releasing 5-ASA.

  • Instrumental: High desolvation temperatures in the ESI source can cleave the amide bond. Corrective Action:

  • Enzyme Inhibition: If the conversion is biological (time-dependent in plasma), add an esterase/amidase inhibitor like Phenylmethylsulfonyl fluoride (PMSF) or simply process on ice immediately.[2]

  • Source Optimization: Lower the Desolvation Temperature and Cone Voltage. Monitor the transition for 5-ASA to confirm if it originates from the column (biological) or the source (instantaneous).[2]

Issue 3: Non-linear calibration curves at low concentrations (Adsorption).

Diagnosis: Non-specific binding to glass/plastic. Mechanism: The carboxylic acid moiety (


) and the lipophilic methoxyacetyl group create a "stickiness" to untreated glass surfaces.[2]
Corrective Action: 
  • Solvent Modification: Ensure the reconstitution solvent contains at least 20-30% organic (Methanol/Acetonitrile).[2]

  • Container Choice: Use Polypropylene (PP) or silanized glass vials. Avoid standard borosilicate glass for low-concentration standards (< 10 ng/mL).

Part 3: Standardized Stability Protocol

To validate the stability of this analyte in your specific matrix (Human, Rat, or Dog plasma), follow this self-validating workflow.

Reagents Required
  • Stock Solution: 1 mg/mL in DMSO or Methanol.

  • Matrix: Blank Plasma (K2EDTA or Lithium Heparin).[2]

  • Stabilizer Cocktail: 10% Formic Acid (aq) + 1M Ascorbic Acid.[2]

Step-by-Step Workflow
  • Spiking:

    • Prepare Low QC (LQC) and High QC (HQC) samples in fresh plasma.

    • Critical: Keep organic solvent content < 2% in the final plasma mix to avoid precipitating enzymes prematurely.

  • Conditioning (The Split): Divide the spiked plasma into three aliquots:

    • Aliquot A (Control): Untreated, stored at RT.

    • Aliquot B (Acidified): Add 20 µL of 10% Formic Acid per mL of plasma.

    • Aliquot C (Antioxidant): Add 10 µL of 1M Ascorbic Acid per mL of plasma.[2]

  • Incubation:

    • Incubate all aliquots at 37°C for 4 hours (simulating physiological handling) or Room Temperature for 24 hours (simulating benchtop handling).

  • Extraction & Analysis:

    • Precipitate with Acetonitrile (1:3 ratio) containing Internal Standard.[2]

    • Centrifuge at 10,000 x g for 10 min.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    Acceptance Criteria: 85% - 115%.[2]
    
Data Interpretation Table
ObservationLikely CauseRecommended Fix
Aliquot A < 85% General InstabilityUse Stabilizers.
Aliquot A degraded, B stable pH-dependent OxidationAcidify plasma immediately.
Aliquot A degraded, C stable Radical OxidationAdd Ascorbic Acid .
All Aliquots stable Compound is RobustStandard handling is sufficient.

Part 4: Mechanistic Visualization

The following diagram illustrates the degradation pathways and the logic for stabilization.

StabilityPathways Analyte 2-Hydroxy-5-(2-methoxyacetamido) benzoic acid Oxidation Oxidation (Quinone-Imine) Analyte->Oxidation pH > 7, Light, O2 Hydrolysis Hydrolysis (Release of 5-ASA) Analyte->Hydrolysis Amidases (Rat/Mouse) Stable Stable Analyte (Ready for LC-MS) Analyte->Stable With Stabilizers Acid Acidification (pH < 4.0) Acid->Oxidation Inhibits Antiox Ascorbic Acid (Antioxidant) Antiox->Oxidation Inhibits Ice Ice / 4°C (Enzyme Slowing) Ice->Hydrolysis Slows

Figure 1: Critical Control Points for stabilizing 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid in plasma.[2]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Heparin instead of EDTA as an anticoagulant? A: Yes, but K2EDTA is generally preferred for salicylates. EDTA acts as a chelator for metal ions (like


/ 

) which can catalyze the oxidation of the phenolic ring.[2] If you must use Heparin, ensure you add Ascorbic Acid immediately.

Q: What is the estimated half-life of this compound in human plasma at Room Temperature? A: Based on structural analogs (N-acetyl-5-ASA), the half-life is typically > 24 hours at room temperature if protected from light.[2] However, in rodent plasma (Rat/Mouse), high esterase/amidase activity can reduce this to < 4 hours .[2] Always validate stability in the specific species matrix.

Q: Is the methoxy group stable? A: Yes. The ether linkage in the methoxyacetyl group is chemically inert under physiological and standard extraction conditions. It is not a primary point of metabolic attack ex vivo.

Q: Does this compound undergo acyl glucuronidation? A: Yes, in vivo. The carboxylic acid can form an acyl glucuronide.[3] If you are analyzing clinical samples, be aware that acyl glucuronides can hydrolyze back to the parent drug in ex vivo plasma.

  • Risk: False elevation of parent drug concentration.

  • Solution: Acidify plasma to pH 4.0 immediately to stabilize the glucuronide and prevent back-conversion.

References

  • Nobilis, M., et al. (2006).[2] "High-performance liquid chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma." Journal of Chromatography A. (Establishes stability baselines for 5-ASA derivatives and the necessity of antioxidants).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Provides the regulatory framework for stability assessment protocols described in Part 3).

  • Vree, T. B., et al. (2000).[2] "Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma."[3] Journal of Chromatography B. (Details the acidification requirements for salicylate handling).

  • PubChem Compound Summary. (2024). "2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS 926232-20-4)."[1][2][4][5][6] (Structural verification).

Sources

Optimization

Technical Support Center: Acetylation of 5-Aminosalicylic Acid

< A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the acetylation of 5-aminosalicylic acid (5-ASA). This resource is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the acetylation of 5-aminosalicylic acid (5-ASA). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a key metabolite of the anti-inflammatory drug mesalamine.[1][2] As Senior Application Scientists, we have compiled this guide based on established protocols and extensive field experience to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

The acetylation of 5-ASA, while a common transformation, can present several challenges. This section addresses the most frequently encountered problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of N-acetyl-5-aminosalicylic acid

Question: My acetylation reaction of 5-ASA is consistently resulting in a low yield of the desired N-acetyl product. What are the potential causes and how can I improve the yield?

Answer: Low yields in the N-acetylation of 5-ASA can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Dissolution of 5-ASA: 5-aminosalicylic acid is a poorly soluble zwitterionic drug, and its solubility is pH-dependent.[3][4] Inadequate dissolution of the starting material will lead to an incomplete reaction.

    • Solution: Ensure complete dissolution of 5-ASA in a suitable solvent before adding the acetylating agent. Glacial acetic acid is a commonly used solvent that can facilitate the dissolution of 5-ASA.[5] Alternatively, for a solvent-free approach, ensure thorough mixing of 5-ASA with the acetylating agent.

  • Insufficient Acetylating Agent: An inadequate amount of acetic anhydride will result in incomplete conversion of the starting material.

    • Solution: Use a molar excess of acetic anhydride to drive the reaction to completion.[5] A typical protocol may use a 1.5 to 3-fold molar excess.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water.[6][7] This side reaction consumes the acetylating agent and reduces the overall yield.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be protected from atmospheric moisture, for instance, by using a drying tube.

  • Suboptimal Reaction Temperature and Time: The rate of acetylation is dependent on both temperature and reaction time.

    • Solution: The reaction is often heated to increase the rate.[5] A common temperature range is 80-120°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[8][9][10]

  • Product Loss During Workup and Purification: The product can be lost during the workup and recrystallization steps.

    • Solution: After the reaction is complete, the mixture is typically cooled and the product is precipitated by the addition of water. Ensure the product is fully precipitated before filtration. Recrystallization from a suitable solvent, such as ethanol or water, can be used for purification, but care should be taken to minimize losses by using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal formation.

Issue 2: Formation of Impurities, Including Di-acetylated Product

Question: I am observing the formation of multiple spots on my TLC plate, suggesting the presence of impurities. One of these is suspected to be the di-acetylated product. How can I minimize the formation of these byproducts?

Answer: The formation of impurities, particularly the di-acetylated species where both the amino and hydroxyl groups are acetylated, is a common challenge. Here’s how to address it:

  • Understanding the Reactivity: The amino group of 5-ASA is generally more nucleophilic than the phenolic hydroxyl group and will be preferentially acetylated under standard conditions. However, under forcing conditions (e.g., high temperature, prolonged reaction time, large excess of acetylating agent), di-acetylation can occur.

  • Controlling Reaction Conditions:

    • Temperature: Avoid excessively high temperatures. While heating can increase the reaction rate, it can also promote the less favorable O-acetylation. A moderate temperature of around 100°C is often sufficient.

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the mono-acetylated product is the major spot, the reaction should be stopped to prevent further acetylation.

    • Stoichiometry of Acetic Anhydride: While an excess of acetic anhydride is necessary, a very large excess can favor di-acetylation. Experiment with reducing the molar ratio of acetic anhydride to 5-ASA.

  • Use of a Base: The addition of a base, such as pyridine or sodium acetate, can influence the selectivity of the reaction.[5] A base neutralizes the acetic acid byproduct, which can catalyze O-acetylation.

    • Solution: Consider running the reaction in the presence of a mild base like sodium acetate. Pyridine can also be used, but it can be more challenging to remove during workup.

  • Purification Strategies:

    • Recrystallization: Careful recrystallization is often effective in separating the mono-acetylated product from the di-acetylated byproduct and unreacted starting material. The solubility of these compounds in different solvents will vary.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed for a more rigorous purification. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will need to be determined empirically.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure solid product from my reaction mixture. It either remains oily or is difficult to crystallize. What can I do?

Answer: Challenges in product isolation are often related to the presence of residual solvents, byproducts, or an inappropriate workup procedure.

  • Incomplete Reaction or Presence of Byproducts: If the reaction has not gone to completion or if significant amounts of byproducts are present, this can inhibit crystallization.

    • Solution: Ensure the reaction has proceeded as expected using TLC or another analytical method. If necessary, purify the crude product using column chromatography before attempting crystallization.

  • Residual Acetic Acid or Pyridine: Acetic acid and pyridine (if used) can be difficult to remove and can prevent the product from solidifying.

    • Solution:

      • Aqueous Workup: Quench the reaction mixture with cold water or ice to precipitate the product and hydrolyze any remaining acetic anhydride.[6] The acetic acid byproduct is soluble in water.

      • Neutralization: If a base like pyridine was used, an acidic wash (e.g., with dilute HCl) during an extractive workup can help remove it.[5] However, be mindful of the pH as both 5-ASA and Ac-5-ASA have acidic and basic functional groups.

      • Azeotropic Removal: Toluene can be added to the reaction mixture and removed under reduced pressure to azeotropically remove residual acetic acid.

  • Crystallization Issues:

    • Solvent Choice: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol, water, or a mixture of the two are often good choices for Ac-5-ASA.

    • Seeding: If the product is slow to crystallize, adding a small seed crystal of the pure product can induce crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the acetylation of 5-aminosalicylic acid?

A1: The primary and desired product is N-acetyl-5-aminosalicylic acid (also known as Ac-5-ASA or acetylmesalamine).[2] In this reaction, the amino group (-NH2) of 5-ASA is acetylated to form an amide (-NHCOCH3).

Q2: Why is the amino group acetylated in preference to the hydroxyl group?

A2: The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the phenolic hydroxyl group. This is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of acetic anhydride.

Q3: Can I use acetyl chloride instead of acetic anhydride?

A3: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and can also be used. However, it reacts vigorously with water and produces corrosive hydrogen chloride (HCl) gas as a byproduct. Therefore, the reaction must be carried out under strictly anhydrous conditions, and a base is typically required to neutralize the HCl. For many applications, acetic anhydride is a safer and more convenient reagent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (eluent) needs to be developed to separate the starting material (5-ASA), the product (Ac-5-ASA), and any byproducts. By spotting the reaction mixture on a TLC plate at different time points, you can observe the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) provides a more quantitative method for monitoring the reaction progress.[8][9][11]

Q5: What are the key safety precautions to take during this reaction?

A5:

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Heating: When heating the reaction, use a heating mantle or an oil bath with a temperature controller to avoid overheating and potential hazards.

Experimental Protocol: Synthesis of N-acetyl-5-aminosalicylic acid

This protocol provides a general procedure for the acetylation of 5-ASA. It may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 5-aminosalicylic acid (5-ASA)

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminosalicylic acid and glacial acetic acid. Stir the mixture to dissolve the 5-ASA.

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the reaction mixture while stirring.

  • Reaction Conditions: Heat the reaction mixture to 100-110°C using a heating mantle or oil bath and maintain this temperature for the desired reaction time (typically 1-2 hours). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water or crushed ice while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Table 1: Typical Reagent Quantities for Laboratory Scale Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
5-Aminosalicylic Acid153.145.0 g0.03261.0
Acetic Anhydride102.096.0 mL (6.5 g)0.0637~2.0
Glacial Acetic Acid60.0525 mL--

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the acetylation of 5-ASA.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions cluster_solutions_isolation Isolation Solutions Problem Unsatisfactory Reaction Outcome LowYield Low Yield Problem->LowYield Yield is low Impurity Impurity Formation (e.g., Di-acetylation) Problem->Impurity Multiple spots on TLC Isolation Isolation/Purification Issues Problem->Isolation Oily/non-crystalline product Solubility Improve 5-ASA Solubility (e.g., adequate solvent) LowYield->Solubility Reagent Increase Acetic Anhydride (molar excess) LowYield->Reagent Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous Optimize Optimize Temp/Time (monitor reaction) LowYield->Optimize Workup Refine Workup/Purification LowYield->Workup ControlTemp Control Temperature (avoid excess heat) Impurity->ControlTemp ControlTime Control Reaction Time (TLC monitoring) Impurity->ControlTime Stoichiometry Adjust Stoichiometry (reduce Ac2O excess) Impurity->Stoichiometry Base Use Mild Base (e.g., NaOAc) Impurity->Base Purify Effective Purification (recrystallization/chromatography) Impurity->Purify CompleteReaction Ensure Complete Reaction Isolation->CompleteReaction RemoveResiduals Remove Residuals (acetic acid, pyridine) Isolation->RemoveResiduals Crystallization Optimize Crystallization (solvent, seeding) Isolation->Crystallization

Caption: Troubleshooting workflow for 5-ASA acetylation.

References

  • BenchChem. (2025). Protocol for the acetylation of 5-aminosalicylic acid to form Benzoic acid, 2-(acetyloxy)-5-amino-.
  • BenchChem. (2025). Optimization of reaction conditions for the acetylation of 5-aminosalicylic acid.
  • Gionchetti, P., & Rizzello, F. (2015). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Gastroenterology Research and Practice, 2015, 484291. [Link]

  • ResearchGate. (n.d.). 5-ASA solubility in Tris-HCl buffers with different pHs. 30 min....
  • Kocna, P., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 831(1-2), 134-140. [Link]

  • Maeda, Y., et al. (2024). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Pharmaceutics, 16(12), 1567. [Link]

  • Crohn's & Colitis Australia. (n.d.). Aminosalicylates (5-ASAs) for IBD.
  • Pastorino, E., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Chromatography B, 872(1-2), 99-106. [Link]

  • Kocna, P., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 831(1-2), 134-140. [Link]

  • Hisamitsu, T., et al. (2022). Significance of 5-Aminosalicylic Acid Intolerance in the Clinical Management of Ulcerative Colitis. Journal of Clinical Medicine, 11(22), 6701. [Link]

  • Cayman Chemical. (n.d.). N-acetyl-5-Aminosalicylic Acid (CAS 51-59-2).
  • Flesher, M., et al. (2014). Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis. World Journal of Gastroenterology, 20(24), 7859-7866. [Link]

  • Li, X., et al. (2019). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Tropical Journal of Pharmaceutical Research, 18(1), 1-6. [Link]

  • Cayman Chemical. (2022). 5-Aminosalicylic Acid - PRODUCT INFORMATION.
  • Crohn's & Colitis Foundation. (n.d.). Aminosalicylates: Fact sheet.
  • Maeda, Y., et al. (2024). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Pharmaceutics, 16(12), 1567. [Link]

  • Allgayer, H., et al. (1989). Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. Gastroenterology, 97(1), 38-41. [Link]

  • Nagai, J., et al. (2007). Inhibitory Effect of Flavonoids on the Efflux of N-Acetyl 5-Aminosalicylic Acid Intracellularly Formed in Caco-2 Cells. Biological and Pharmaceutical Bulletin, 30(1), 134-139. [Link]

  • Li, B., et al. (2018). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy, 72(10), 1496-1502. [Link]

  • de Jong, M. J., et al. (2018). Urinalysis of MMX-mesalazine as a tool to monitor 5-ASA adherence in daily IBD practice. British Journal of Clinical Pharmacology, 84(8), 1774-1781. [Link]

  • Crohn's and Colitis Canada. (n.d.). Sulfasalazine and 5-Aminosalicylates (5-ASA).
  • MDPracticeGuide.com. (2011, August 26).
  • ChemicalBook. (n.d.). 5-Aminosalicylic acid synthesis.
  • Kim, H. J., et al. (2009). Synthesis and Properties of N,N′-Bis(5-Aminosalicyl)-L-Cystine as a Colon-Specific Deliverer of 5-Aminosalicylic Acid and Cystine. Journal of Drug Targeting, 17(1), 45-52. [Link]

  • Fischer, C., et al. (1995). Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Journal of Biological Chemistry, 270(37), 21633-21639. [Link]

  • Wikipedia. (n.d.). Acetic anhydride.
  • El-Subbagh, H. I. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Med chem (Los Angeles), 6(5), 332-340. [Link]

  • Jensen, J., et al. (1990). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. International Journal of Pharmaceutics, 61(1-2), 151-161. [Link]

  • Zibert, T., et al. (2020). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Cellulose, 27(1), 163-174. [Link]

  • Guidechem. (n.d.). What is the synthesis method of 5-Aminosalicylic acid?.
  • Hanauer, S. B. (2004). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Alimentary Pharmacology & Therapeutics, 20 Suppl 2, 40-45. [Link]

  • SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory.
  • Christensen, L. A., et al. (1994). 5-Aminosalicylic acid containing drugs. Delivery, fate, and possible clinical implications in man. Digestive Diseases and Sciences, 39(12), 2537-2544. [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?.
  • YouTube. (2021, August 22). Hydrolysis of Acetic anhydride|| Organic Chemistry [Video].
  • Wikipedia. (n.d.). Salicylic acid.
  • PubChem. (n.d.). N-Acetyl-5-Aminosalicylic Acid.
  • Google Patents. (n.d.). EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.
  • Tjørnelund, J., Hansen, S. H., & Cornett, C. (1991). New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid. Xenobiotica, 21(5), 605-612. [Link]

  • Reddit. (2026, February 10). newsflash week 06.2026 - special edition. The Nutritional Architecture of Ulcerative Colitis: A Synthesis of Dietary Interventions and Pharmacological Synergies (2024-2026).
  • Reddit. (n.d.). The sexiest of the Colitises.

Sources

Troubleshooting

Optimization of mobile phase for 5-ASA derivative separation

Technical Support Center: Optimization of Mobile Phase for 5-ASA Derivative Separation Welcome to the technical support center dedicated to the chromatographic separation of 5-aminosalicylic acid (5-ASA) and its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Mobile Phase for 5-ASA Derivative Separation

Welcome to the technical support center dedicated to the chromatographic separation of 5-aminosalicylic acid (5-ASA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to optimizing your mobile phase for robust and reproducible separations.

Introduction: The Challenge of 5-ASA and Its Derivatives

5-aminosalicylic acid (mesalamine) is the active moiety in a class of drugs used to treat inflammatory bowel diseases.[][2] As an amphoteric and polar compound, 5-ASA, along with its metabolites and potential impurities, presents a unique set of challenges for chromatographic separation.[3][4] Common impurities can arise from the synthesis process or degradation and include compounds like salicylic acid and 3-aminosalicylic acid.[][5] The successful separation of these closely related compounds is critical for ensuring the quality, safety, and efficacy of the final drug product.[]

This guide will provide a structured approach to troubleshooting and optimizing your mobile phase, focusing on the principles of reversed-phase high-performance liquid chromatography (RP-HPLC), the most common technique for this analysis.[6]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments. Each answer provides a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: Why am I seeing poor peak shape (fronting or tailing) for my 5-ASA peak?

A1: Understanding and Mitigating Peak Asymmetry

Peak tailing is a common issue when analyzing amine-containing compounds like 5-ASA and is often caused by secondary interactions with the stationary phase.[7][8]

Causality:

  • Silanol Interactions: In RP-HPLC, the primary retention mechanism is hydrophobic interaction. However, silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be ionized (Si-O-), creating sites for secondary ionic interactions with the positively charged amine group of 5-ASA. This mixed-mode retention mechanism leads to peak tailing.[7][8]

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the 5-ASA molecule and the residual silanols. If the pH is not optimized, you can have a mixed population of ionized and non-ionized species, leading to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[9]

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: The most effective way to minimize silanol interactions is to suppress the ionization of either the silanol groups or the analyte.

    • Low pH Approach (Recommended): Lowering the pH of the mobile phase to around 2.5-3.5 protonates the silanol groups, neutralizing their negative charge. This minimizes the secondary ionic interactions with the protonated amine of 5-ASA, resulting in a more symmetrical peak.[7]

    • High pH Approach: Alternatively, working at a high pH (e.g., >8) deprotonates the amine group of 5-ASA, neutralizing its positive charge. However, this can be detrimental to the stability of silica-based columns. If a high pH is necessary, use a hybrid or polymeric column designed for high pH stability.

  • Incorporate a Buffer: Using a buffer in your mobile phase is crucial for maintaining a stable pH and achieving reproducible retention times and peak shapes.[8]

    • Recommended Buffers: Phosphate and acetate buffers are commonly used. A buffer concentration of 10-25 mM is typically sufficient.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically bonded with a small, non-polar group to reduce their activity. Using a high-purity, well-end-capped column can significantly improve peak shape for basic compounds.[7]

  • Reduce Sample Concentration: If you suspect column overload, dilute your sample and reinject. If the peak shape improves, you have identified the issue.[9]

Q2: I'm struggling to get baseline separation between 5-ASA and its closely related impurities. What should I do?

A2: Enhancing Resolution Through Systematic Mobile Phase Optimization

Achieving adequate resolution between structurally similar compounds requires a systematic approach to mobile phase optimization.

Causality:

  • Insufficient Organic Modifier Strength: The type and concentration of the organic modifier in your mobile phase directly impact the retention and selectivity of your separation.

  • Inadequate pH Control: As 5-ASA and its derivatives have different pKa values, adjusting the mobile phase pH can alter their relative retention times, thereby improving resolution.

  • Suboptimal Stationary Phase: While mobile phase optimization is powerful, the column's stationary phase chemistry plays a fundamental role in selectivity.

Experimental Workflow for Resolution Enhancement:

Below is a systematic workflow for optimizing your mobile phase to improve the resolution of 5-ASA and its derivatives.

// Node Definitions Start [label="Start: Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Step 1: Adjust Organic\nModifier Selectivity", fillcolor="#FBBC05", fontcolor="#202124"]; Gradient [label="Step 2: Optimize Gradient\nSlope (for gradient methods)", fillcolor="#FBBC05", fontcolor="#202124"]; pH_Adjust [label="Step 3: Fine-Tune\nMobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Buffer_Strength [label="Step 4: Vary Buffer\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Achieved Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Selectivity [label="Initial Observation"]; Selectivity -> Gradient [label="If resolution still poor"]; Gradient -> pH_Adjust [label="Further refinement needed"]; pH_Adjust -> Buffer_Strength [label="Minor adjustments"]; Buffer_Strength -> End [label="Successful Optimization"]; }

Caption: The relationship between mobile phase pH, the ionization state of 5-ASA, and its retention on a C18 column.

  • At low pH (below its first pKa of ~2.3): The carboxylic acid group is protonated, and the amino group is protonated, resulting in a net positive charge. The molecule is more polar and will have less retention on a C18 column.

  • At mid-pH (between pKa1 and pKa2): The carboxylic acid group is deprotonated (negative charge), and the amino group is protonated (positive charge), forming a zwitterion. In this state, the molecule is least polar and will have the strongest retention on a C18 column.

  • At high pH (above its second pKa of ~5.7): The carboxylic acid group is deprotonated, and the amino group is neutral, resulting in a net negative charge. The molecule becomes more polar again, and its retention will decrease.

Understanding this behavior is key to manipulating the pH to achieve the desired separation. [10][11] Q: Can I use a UV detector for 5-ASA analysis, and what is the optimal wavelength?

A: Yes, a UV detector is commonly used for the analysis of 5-ASA. The optimal wavelength for detection is typically around 300-330 nm, although it's always best to determine the lambda max by scanning a standard solution of 5-ASA across a range of wavelengths (e.g., 200-400 nm). [3][13]Some methods also use lower wavelengths, such as 230 nm or 250 nm. [11][14]

References

  • Klímová, K., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • BOC Sciences. (n.d.). Mesalamine and Impurities.
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid.
  • Jejurkar, L., & Jejurkar, A. (n.d.). HPLC METHOD OF DETECTION FOR 5ASA IN PURE AND IN TABLETS. Journal of Pharmaceutical Science and Technology.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Applied Research in Science and Technology. (2021).
  • Nishimura, J., et al. (2021). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Biological and Pharmaceutical Bulletin, 44(8), 1083-1090.
  • ResearchGate. (n.d.). 5-ASA solubility in Tris-HCl buffers with different pHs.
  • Al-Zahrani, M. A. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). ScienceScholar, 4(2), 12563.
  • Saini, G., et al. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF MESALAMINE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences.
  • Pharmaffili

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to USP Reference Standard: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

This guide provides an in-depth technical analysis of the USP Reference Standard 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid , a critical process-related impurity in the analysis of Mesalamine (5-Aminosalicylic Acid) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the USP Reference Standard 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid , a critical process-related impurity in the analysis of Mesalamine (5-Aminosalicylic Acid) and its prodrugs (e.g., Balsalazide, Sulfasalazine).

Executive Summary & Technical Context

In the development and quality control of aminosalicylate drugs, impurity profiling is paramount to ensuring safety and efficacy. 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS: 926232-20-4) is a specific N-acylated impurity of Mesalamine. Structurally, it is the


-methoxyacetyl derivative of 5-aminosalicylic acid (5-ASA).

Its presence typically indicates side reactions involving methoxyacetylating agents, often found as contaminants in the acetic anhydride or acetyl chloride used during the synthesis of


-acetyl-5-ASA (a common related compound) or in the acetylation steps of prodrug manufacture.
Technical Specifications
PropertySpecification
Chemical Name 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid
Common Name

-(Methoxyacetyl)-5-aminosalicylic acid
CAS Number 926232-20-4
Molecular Formula

Molecular Weight 225.20 g/mol
Parent API Mesalamine (5-ASA)
Impurity Type Process-Related (Acylation Byproduct)

Comparative Analysis: USP RS vs. Alternatives

For analytical method validation (ICH Q2) and routine release testing, the choice of reference material impacts regulatory acceptance and data integrity.

Comparison Matrix
FeatureUSP Reference Standard (RS) Certified Reference Material (CRM) In-House Synthesized Standard
Regulatory Status Gold Standard. Conclusively accepted by FDA/EMA for compendial methods.Accepted if fully characterized (NMR, MS, HPLC, TGA).Requires rigorous internal qualification and stability data.
Traceability Traceable to USP official lots.Traceable to SI units (mass) via NIST/BIPM.Traceable only to internal records.
Purity & Uncertainty Assigned value (often 100.0% unless stated). Uncertainty not typically reported.High purity (>98%) with explicit uncertainty budget (

).
Variable purity; requires frequent re-qualification.
Cost & Availability High cost / mg. Limited supply.Moderate cost. Bulk availability (100mg+).Low material cost, but high labor/analytical cost.
Primary Use Case Final Release Testing , Dispute Resolution, Method Transfer.Method Development , Validation, Routine Internal Testing.Early R&D, Stress Testing, Identification.[1]
Expert Insight

When to use USP RS: Use the official USP RS strictly for System Suitability and Final Quantitation in GMP release testing to eliminate regulatory friction. When to use Alternatives: For method development (e.g., establishing Relative Response Factors - RRFs) or forced degradation studies, a high-quality CRM (e.g., from LGC, Sigma-Aldrich, or Toronto Research Chemicals) is more cost-effective and preserves the precious USP RS inventory.

Impurity Formation & Control Strategy

Understanding the origin of this impurity is essential for upstream process control. It is formed via the nucleophilic attack of the 5-amino group of Mesalamine on a methoxyacetyl electrophile.

Formation Pathway Diagram

ImpurityFormation Mesalamine Mesalamine (5-Aminosalicylic Acid) TargetProduct N-Acetyl-5-ASA (Target Metabolite/Impurity) Mesalamine->TargetProduct Acetylation (Major Path) TargetImpurity 2-Hydroxy-5-(2-methoxyacetamido) benzoic acid (Target Impurity) Mesalamine->TargetImpurity Side Reaction Reagent Acetic Anhydride / Acetyl Chloride (Reagent) Contaminant Methoxyacetyl Impurity in Reagent Reagent->Contaminant Contains Reagent->TargetProduct Contaminant->TargetImpurity Methoxyacetylation

Figure 1: Mechanistic pathway showing the formation of the N-methoxyacetyl impurity during acetylation processes.

Experimental Protocol: Analytical Quantification

The following protocol is designed for the separation of Mesalamine,


-Acetyl-Mesalamine, and the 

-Methoxyacetyl impurity using HPLC-UV.
Method Parameters (RP-HPLC)
  • Column: C18 (L1),

    
    , 
    
    
    
    or
    
    
    (e.g., Waters Symmetry or Agilent Zorbax).
  • Mobile Phase A:

    
     Phosphoric Acid or Phosphate Buffer pH 3.0 (Ion suppression for acidic moieties).
    
  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Amide bond absorption) and 
    
    
    
    (Salicylate core).
  • Column Temp:

    
    .
    
Step-by-Step Workflow
  • Standard Preparation (USP RS):

    • Accurately weigh

      
       of USP 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid RS  into a 
      
      
      
      volumetric flask.
    • Dissolve in

      
       of Methanol (sonicate if necessary).
      
    • Dilute to volume with Mobile Phase A. (Concentration:

      
      ).
      
    • Note: Prepare a mixed standard containing Mesalamine API (

      
      ) and the impurity (
      
      
      
      ) to verify resolution.
  • System Suitability Testing:

    • Inject the mixed standard.

    • Requirement: Resolution (

      
      ) between Mesalamine and 
      
      
      
      -Methoxyacetyl impurity must be
      
      
      .
    • Tailing Factor:

      
       for the impurity peak.
      
    • RSD:

      
       for 5 replicate injections.
      
  • Sample Analysis:

    • Inject Drug Substance / Drug Product samples (

      
      ).
      
    • Calculate impurity content using the external standard method.

Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Impurity Profiling PrepStd Prepare USP RS Stock (0.2 mg/mL in MeOH/Buffer) Start->PrepStd PrepSample Prepare API Sample (1.0 mg/mL) Start->PrepSample HPLC HPLC Injection (C18, Gradient Elution) PrepStd->HPLC PrepSample->HPLC CheckSS System Suitability? (Rs > 2.0, RSD < 2.0%) HPLC->CheckSS Fail Troubleshoot: Adjust pH or Gradient CheckSS->Fail No Pass Data Processing (Integrate Peaks) CheckSS->Pass Yes Fail->HPLC Calc Calculate % Impurity (Area Sample / Area Std) Pass->Calc Report Final Report (CoA Generation) Calc->Report

Figure 2: Step-by-step analytical workflow for quantifying the impurity using the USP Reference Standard.

References

  • USP-NF Online . Official Monographs: Mesalamine. United States Pharmacopeia.[1][2][3] Link

  • Sigma-Aldrich . Product Detail: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid.[4][5] Link

  • ICH Guidelines . Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • PubChem . Compound Summary: Mesalamine Impurities. National Library of Medicine. Link

Sources

Comparative

A Comparative Stability Analysis: N-acetyl-5-ASA vs. 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a detailed comparative framework for evaluating the chemical stability of two key derivatives of 5-aminosalicylic acid (5-ASA): N-acetyl-5-AS...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed comparative framework for evaluating the chemical stability of two key derivatives of 5-aminosalicylic acid (5-ASA): N-acetyl-5-ASA and the novel compound 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid. As derivatives of a cornerstone therapy for inflammatory bowel disease, understanding their relative stability is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy.[1][2] This document outlines the scientific rationale for the comparison, detailed experimental protocols for stress testing, and the necessary analytical methodologies for quantifying degradation. It is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry.

Introduction: Rationale for a Comparative Stability Study

5-aminosalicylic acid (5-ASA), also known as mesalamine, is a potent anti-inflammatory agent.[3] However, its therapeutic application is hampered by its inherent instability. 5-ASA is susceptible to degradation, primarily through oxidation of its amino group and decarboxylation, which can be influenced by pH, light, and temperature.[4][5][6] This degradation not only reduces the concentration of the active pharmaceutical ingredient (API) but can also lead to the formation of potentially harmful impurities.

To overcome these limitations, various prodrugs and derivatives have been developed. N-acetyl-5-ASA is the primary metabolite of 5-ASA, formed via N-acetylation in the liver and colonic epithelium.[1][2][7] This modification is generally considered to enhance stability by protecting the reactive amino group. The second molecule, 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid, represents a more complex modification. The introduction of a methoxy group on the acetyl moiety may further influence the molecule's electronic properties, solubility, and ultimately, its stability profile.

This guide establishes a head-to-head comparison to elucidate the intrinsic stability of these two compounds. By subjecting both molecules to identical, rigorous stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, we can generate critical data to inform drug development decisions.[8][9][10]

Molecular Structures and Hypothesized Stability

A foundational understanding of the chemical structures is critical to predicting their degradation pathways.

  • N-acetyl-5-ASA: The acetylation of the 5-amino group reduces its susceptibility to oxidation. However, the amide bond itself can be susceptible to hydrolysis under strong acidic or basic conditions.

  • 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid: The electron-donating nature of the methoxy group on the acetyl side chain could potentially influence the stability of the adjacent amide bond. Its effect could be twofold: potentially stabilizing the amide bond through resonance or, conversely, altering the molecule's susceptibility to other degradation pathways.

The primary hypothesis is that both acetylated forms will be significantly more stable than the parent 5-ASA, particularly against oxidation. The key differentiator is expected to be the rate and extent of amide bond hydrolysis under pH stress.

Experimental Design: A Forced Degradation Study

To comprehensively compare the stability of these two compounds, a forced degradation (stress testing) study is essential. This involves exposing the compounds to conditions more severe than those expected during storage to accelerate degradation and identify potential degradation products.[9][] This approach is a core component of stability-indicating method development as mandated by ICH guidelines.[12]

General Protocol Workflow

The following diagram outlines the systematic workflow for the comparative forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Data Evaluation prep1 Prepare stock solutions of N-acetyl-5-ASA & 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid in Methanol (e.g., 1 mg/mL) prep2 Dilute stock solutions with stress media to final concentration (e.g., 100 µg/mL) prep1->prep2 acid Acid Hydrolysis 0.1 M HCl, 60°C, 4h prep2->acid Expose samples base Base Hydrolysis 0.1 M NaOH, 60°C, 2h prep2->base Expose samples oxid Oxidation 6% H2O2, RT, 2h prep2->oxid Expose samples thermal Thermal Stress Solid state, 105°C, 12h prep2->thermal Expose samples photo Photostability ICH Q1B conditions (UV & Visible light) prep2->photo Expose samples neutralize Neutralize acid/base samples acid->neutralize base->neutralize inject Inject samples into UPLC/HPLC system oxid->inject thermal->inject photo->inject neutralize->inject detect Analyze via PDA/UV Detector (e.g., 230 nm & 313 nm) inject->detect quant Quantify parent peak area & identify degradation peaks detect->quant calc Calculate % Degradation quant->calc compare Compare stability profiles and degradation pathways calc->compare

Caption: Workflow for the comparative forced degradation study.

Detailed Stress Condition Protocols

The following protocols are based on established methods for 5-ASA and its derivatives.[3][][13]

  • Acid Hydrolysis:

    • Accurately transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M Hydrochloric Acid (HCl).

    • Keep the flask in a water bath maintained at 60°C for 4 hours.[3]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M Sodium Hydroxide (NaOH).

    • Dilute to the mark with mobile phase.

  • Base Hydrolysis:

    • Accurately transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M Sodium Hydroxide (NaOH).

    • Keep the flask at 60°C for 1 hour.[13]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M HCl.

    • Dilute to the mark with mobile phase.

  • Oxidative Degradation:

    • Accurately transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 6% Hydrogen Peroxide (H₂O₂).[13]

    • Store the solution at room temperature for 2 hours, protected from light.[13]

    • Dilute to the mark with mobile phase.

  • Thermal Degradation:

    • Place a known quantity of the solid API in a petri dish and expose it to a temperature of 105°C in a hot air oven for 12 hours.[13]

    • After exposure, allow the sample to cool, then prepare a solution of known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the API (e.g., 100 µg/mL) to UV light (up to 200 watt-hours/square meter) and cool fluorescent light (up to 1.2 million lux-hours) as per ICH Q1B guidelines.[9][]

    • Maintain a dark control sample in parallel to differentiate between thermal and light-induced degradation.

Analytical Methodology: Stability-Indicating UPLC/HPLC Method

A validated, stability-indicating chromatographic method is crucial to separate the parent compounds from any degradation products.

  • Instrumentation: UPLC or HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is a suitable starting point.[13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.005 M ammonium acetate, pH 3) and an organic solvent (e.g., acetonitrile) is often effective for separating polar compounds and their impurities.[14][15]

  • Flow Rate: 0.7 mL/min.[13]

  • Detection Wavelength: Monitor at multiple wavelengths, such as 230 nm and 313 nm, to ensure detection of all relevant species.[3][15]

  • Column Temperature: 40°C.[13]

This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step is demonstrating specificity by showing that degradation peaks are well-resolved from the main analyte peak.[3]

Anticipated Results and Data Presentation

The primary outcome of this study will be the percentage of degradation for each compound under each stress condition. This data should be summarized in a clear, tabular format for direct comparison.

Table 1: Comparative Forced Degradation Data (% Degradation)

Stress ConditionN-acetyl-5-ASA (% Degradation)2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (% Degradation)Major Degradation Products (Hypothesized)
Acid Hydrolysis Expected: ModerateExpected: Low to Moderate5-ASA, Acetic Acid / Methoxyacetic Acid
Base Hydrolysis Expected: SignificantExpected: Moderate to Significant5-ASA, Acetate / Methoxyacetate
Oxidation Expected: LowExpected: LowOxidized species (e.g., quinone-imine)
Thermal (Solid) Expected: LowExpected: LowVaries (e.g., decarboxylation)
Photolysis Expected: Low to ModerateExpected: Low to ModeratePhotodegradation products

Note: The expected degradation levels are hypothetical and must be confirmed by experimental data.

Postulated Degradation Pathways

Visualizing the potential degradation pathways helps in identifying the impurities that may form during stability studies.

G cluster_na5asa N-acetyl-5-ASA Degradation cluster_hmaba 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid Degradation NA5ASA N-acetyl-5-ASA C₉H₉NO₄ NA5ASA_deg1 5-Aminosalicylic Acid (5-ASA) C₇H₇NO₃ NA5ASA->NA5ASA_deg1 Hydrolysis (H⁺ or OH⁻) NA5ASA_deg2 Oxidized Products (e.g., Quinone-imine) NA5ASA->NA5ASA_deg2 Oxidation ([O], hν) HMABA 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid C₁₀H₁₁NO₅ HMABA_deg1 5-Aminosalicylic Acid (5-ASA) C₇H₇NO₃ HMABA->HMABA_deg1 Hydrolysis (H⁺ or OH⁻) HMABA_deg2 Oxidized Products (e.g., Quinone-imine) HMABA->HMABA_deg2 Oxidation ([O], hν)

Caption: Hypothesized primary degradation pathways.

Conclusion and Future Directions

This guide provides the scientific framework for a robust comparative stability study between N-acetyl-5-ASA and 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid. The results of these experiments will provide invaluable data on the intrinsic stability of these molecules.

Based on the principles of chemical kinetics and structure-activity relationships, it is hypothesized that:

  • Both compounds will show superior stability against oxidation compared to the parent 5-ASA molecule.

  • The primary degradation pathway for both will be hydrolysis of the amide bond, with rates being highly pH-dependent.

  • The methoxyacetamido derivative may exhibit slightly different hydrolysis kinetics compared to the standard N-acetyl derivative due to the electronic influence of the methoxy group.

The experimental data generated by following this guide will either support or refute these hypotheses, providing a clear path forward for formulation development, analytical method finalization, and the selection of appropriate storage conditions.

References

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Slideshare. Ich guidelines for stability studies 1. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • National Library of Medicine. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]

  • Semantic Scholar. Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. [Link]

  • ScienceDirect. Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. [Link]

  • ResearchGate. Forced degradation data and purity results of mesalamine (5-ASA). [Link]

  • ResearchGate. Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. [Link]

  • Taylor & Francis Online. Investigation of the Degradation Mechanism of 5-Aminosalicylic Acid in Aqueous Solution. [Link]

  • National Center for Biotechnology Information. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis. [Link]

  • PubMed. Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. [Link]

  • PubMed. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. [Link]

  • ResearchGate. Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 5-Aminosalicylic acid. [Link]

  • ScienceDirect. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Mesalazine Impurities

Introduction: The Criticality of Purity in Mesalazine Formulations Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel diseases like ulcerative colitis and Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Mesalazine Formulations

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1][2] Its therapeutic action is localized to the gut, making the control of systemic exposure and the purity of the drug product paramount for patient safety.[2] Pharmaceutical regulatory bodies worldwide mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished products. The development and validation of robust analytical methods are therefore not merely a quality control checkbox but a fundamental requirement for ensuring the safety and efficacy of Mesalazine-based therapies.[3]

This guide provides a comparative analysis of analytical methodologies for the validation of Mesalazine impurity profiling. It delves into the causality behind experimental choices, compares established pharmacopeial methods with modern, high-efficiency approaches, and offers a framework for robust method validation in line with global regulatory standards.

The Regulatory Backbone: ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process.[4][6][7] For impurity testing, the key validation characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.[4][5][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Mesalazine Impurities of Concern

Impurities in Mesalazine can arise from the manufacturing process or degradation over time. Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) specify several potential impurities.[1] For instance, the Ph. Eur. monograph for Mesalazine lists thirteen specified impurities.[1] Common impurities that are often a focus of analytical methods include:

  • Impurity A (4-aminophenol) [1]

  • Impurity C (2-aminophenol) [1]

  • Salicylic Acid [9]

  • 3-Aminosalicylic Acid [9][10]

The choice of an analytical method must ensure the adequate separation and quantification of these and other relevant impurities from the main Mesalazine peak and from each other.

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Mesalazine and its impurities. Below is a comparison of a traditional pharmacopeial HPLC method and a modern Ultra-High-Performance Liquid Chromatography (UPLC) method.

Method 1: Traditional Pharmacopoeial HPLC Method (Based on Ph. Eur. Principles)

The European Pharmacopoeia outlines separate HPLC methods for different impurities. For example, the determination of impurities A and C involves a gradient elution method with a relatively long run time.[1]

  • Rationale behind the choice of components:

    • Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for reversed-phase chromatography of non-polar compounds like Mesalazine.[2] The long column length provides the necessary theoretical plates for good separation.

    • Mobile Phase: A buffered aqueous phase mixed with an organic modifier (like acetonitrile) is typical. The use of acids like phosphoric acid and perchloric acid helps to control the ionization state of the analytes and improve peak shape.[1]

    • Detection: UV detection is suitable as Mesalazine and its impurities contain chromophores. The detection wavelength is chosen to maximize the response for all compounds of interest.

Method 2: Modern UPLC Method for Rapid Impurity Profiling
  • Rationale for the UPLC approach:

    • Instrumentation: UPLC systems are designed to handle the higher backpressures generated by the small particle columns and have lower system volumes to minimize peak broadening.

Head-to-Head Performance Comparison

The following table summarizes the typical performance characteristics of a traditional HPLC method versus a modern UPLC method for Mesalazine impurity analysis.

Validation ParameterTraditional HPLC MethodModern UPLC MethodRationale for Difference
Run Time ~30 minutes[1]< 15 minutes[11][12][13]Smaller particle size and shorter column in UPLC allow for faster optimal flow rates.
Specificity Good separation of specified impurities.Excellent separation, often capable of resolving additional, previously unknown impurities.Higher efficiency of UPLC columns provides superior resolving power.
LOD/LOQ Typically in the ppm range.Lower ppm or even ppb range.[14]UPLC systems produce sharper, narrower peaks, leading to higher signal-to-noise ratios and improved sensitivity.
Precision (%RSD) Typically < 5%Typically < 2.0%[11][12][13]Modern instrumentation offers more precise and reproducible injections and flow rates.
Solvent Consumption Higher due to longer run times and higher flow rates on larger ID columns.Significantly lower.Shorter run times and lower flow rates on smaller ID columns reduce solvent usage.

Visualizing the Validation Workflow

A robust validation process follows a logical sequence of experiments to demonstrate the method's suitability.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness SST System Suitability Testing (SST) Robustness->SST Method Transfer Analysis Sample Analysis SST->Analysis

Caption: Workflow for Analytical Method Validation.

Detailed Experimental Protocol: A Validated UPLC Method

This protocol describes a stability-indicating UPLC method for the determination of related substances in Mesalazine.

Objective: To quantify known and unknown impurities in Mesalazine drug substance and product.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

  • Chromatographic data software.

Chromatographic Conditions:

  • Mobile Phase A: Buffer solution (e.g., pH 2.2 phosphate buffer).[10][]

  • Mobile Phase B: Acetonitrile/Methanol mixture.[]

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a suitable amount of Mesalazine reference standard and all available impurity standards in a diluent (e.g., a mixture of mobile phases) to prepare a stock solution.

    • Perform serial dilutions to prepare calibration standards at different concentration levels (e.g., from LOQ to 150% of the specification limit).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Mesalazine sample in the diluent to achieve a target concentration.

    • For drug products, this may involve extraction or dissolution steps.

  • System Suitability Test (SST):

    • Before starting the analysis, inject a system suitability solution containing Mesalazine and key impurities.

    • Acceptance Criteria:

      • Resolution between critical peak pairs (e.g., Mesalazine and a closely eluting impurity) should be > 2.0.[12]

      • Tailing factor for the Mesalazine peak should be < 2.0.

      • Relative standard deviation (%RSD) for replicate injections of the standard solution should be < 5.0%.

  • Validation Experiments:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference and to confirm peak purity using a PDA detector.[13]

    • Linearity: Inject the calibration standards in triplicate and plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.

    • Precision (Repeatability): Analyze a minimum of six replicate samples at 100% of the test concentration. The %RSD should be within the acceptance criteria.[4]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing Chromatographic Separation

The following diagram illustrates the principle of separating Mesalazine from its impurities using reversed-phase chromatography.

SeparationPrinciple cluster_column Reversed-Phase C18 Column Impurity_A Imp A Impurity_C Imp C label_desc Less Retained (More Polar) Elutes First Mesalazine MESA label_desc2 More Retained (Less Polar) Elutes Later start->Impurity_A Mobile Phase Flow

Caption: Chromatographic separation of Mesalazine.

Conclusion and Future Directions

Future trends will likely involve the greater adoption of Quality by Design (QbD) principles in method development, leading to more robust and flexible analytical procedures. Additionally, the use of advanced detection techniques like mass spectrometry (LC-MS) may become more common for the characterization and quantification of trace-level impurities, particularly genotoxic impurities.[14]

References

  • A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. (n.d.). Vertex AI Search. Retrieved February 12, 2026.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved February 12, 2026.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 12, 2026.
  • Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. (n.d.). Semantic Scholar. Retrieved February 12, 2026.
  • Kanubhai T R., et al. (2011). Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. Journal of Chemistry, 8(1), 131-148.
  • Validated RP-HPLC Method for the Estimation of Mesalamine in Bulk and Tablet Dosage Form. (n.d.). IJRPC. Retrieved February 12, 2026.
  • HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. (n.d.).
  • Development and Validation of an Analytical RP-HPLC Method for the Determination of Related Impurities in Mesalamine. (2025, December 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 12, 2026.
  • European Medicines Agency. (1995, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved February 12, 2026.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Chromatographic Spectrophotometric Determination Using Reverse Phase HPLC Technique for Mesalazine or Mesalamine (MESA). (n.d.).
  • Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS. (n.d.). Preprints.org. Retrieved February 12, 2026.
  • Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. (2025, August 9).
  • Mesalamine and Impurities. (n.d.). BOC Sciences. Retrieved February 12, 2026.
  • USP Monographs: Mesalamine. (n.d.). USP29-NF24. Retrieved February 12, 2026.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Profiling of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid , a structural analog and potential impurity of the anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid , a structural analog and potential impurity of the anti-inflammatory drug Mesalamine (5-Aminosalicylic acid).

Executive Summary: The Analytical Challenge

In the development of salicylate-based therapeutics (e.g., Mesalamine, Sulfasalazine), distinguishing between the active pharmaceutical ingredient (API), its physiological metabolites (e.g., N-acetyl-5-ASA), and synthetic process impurities is critical.

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS: 926232-20-4) presents a unique analytical challenge. Structurally, it differs from the major metabolite N-acetyl-5-aminosalicylic acid only by a methoxy group (


) on the acyl chain. Standard UV detection often fails to resolve these analogs due to identical chromophores (the salicylic acid core).

This guide delineates the specific mass spectrometry (MS/MS) fragmentation patterns required to unequivocally identify this molecule, differentiating it from isobaric and homologous alternatives.

Structural Context & Ionization Strategy

To design a robust MS method, we must first understand the ionization behavior of the molecule's functional groups.

FeatureChemical MoietyIonization PreferenceInfluence on Fragmentation
Acidic Core Carboxylic Acid (

)
ESI Negative (

)
Promotes decarboxylation (

loss).
Phenolic Hydroxyl (

)
ESI NegativeStabilizes charge via resonance; Ortho-effect with COOH.
Amide Side Chain 2-MethoxyacetamidoESI Positive (

)
Protonation at Amide O/N; directs side-chain cleavage.
Ether Tail Methoxy (

)
ESI PositiveSite for neutral loss of Methanol (

) or Formaldehyde (

).

Recommendation: While ESI Negative is more sensitive for the salicylic core, ESI Positive provides richer structural information for the side chain, which is the critical differentiator for this impurity.

Fragmentation Mechanics (ESI Positive Mode)

In Positive Electrospray Ionization (ESI+), the protonated precursor


 (

226) undergoes distinct fragmentation pathways driven by the amide and the salicylic core.
Pathway A: The "Ortho" Elimination (Core-Driven)

The proximity of the hydroxyl and carboxylic acid groups facilitates the loss of water, a hallmark of salicylic acid derivatives.

  • Transition:

    
    
    
  • Mechanism: Intramolecular hydrogen bonding facilitates the elimination of

    
     (18 Da).
    
Pathway B: Side-Chain Disassembly (Substituent-Driven)

This is the diagnostic pathway. Unlike N-acetyl-5-ASA, which loses a ketene (


, 42 Da), the 2-methoxyacetamido group undergoes specific ether cleavages.
  • Loss of Methanol: Protonation of the ether oxygen leads to the elimination of

    
     (32 Da).
    
    • Fragment:

      
      
      
  • Amide Hydrolysis (In-Source/CID): Cleavage of the amide bond releases the 5-amino-salicylic acid core.

    • Fragment:

      
       (Characteristic 5-ASA ion).
      
Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways in ESI+ mode.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 226 Frag_H2O [M+H - H2O]+ m/z 208 (Ortho-Effect) Precursor->Frag_H2O -18 Da Frag_MeOH [M+H - CH3OH]+ m/z 194 (Methoxy Loss) Precursor->Frag_MeOH -32 Da Frag_Core Core Amine Ion m/z 154 (5-ASA Core) Precursor->Frag_Core -72 Da (Side Chain Loss) Frag_CO [m/z 208 - CO]+ m/z 180 Frag_H2O->Frag_CO -28 Da

Figure 1: ESI+ Fragmentation pathway of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid showing diagnostic losses.

Comparative Analysis: Target vs. Alternatives

The primary risk in impurity profiling is misidentifying the target as N-Acetyl-5-ASA (the major metabolite). The table below highlights the "Fingerprint" differences.

Table 1: Diagnostic Ion Comparison (ESI+)
ParameterTarget Molecule N-Acetyl-5-ASA (Alternative)Differentiation Logic
Precursor (

)
226 196Mass shift of +30 Da (

).
Primary Neutral Loss 32 Da (

)
42 Da (Ketene,

)
Target loses methanol; Analog loses ketene.
Secondary Fragment 194 (Unique)154 (Common Core)

194 is specific to the methoxy-derivative.
Common Core Ion 154154Both yield the 5-ASA core upon high-energy collision.
Decision Tree for Identification

Use this logic flow to validate the presence of the impurity in complex matrices (e.g., plasma or drug product).

DecisionTree Start Unknown Peak Detected CheckMass Precursor Mass? Start->CheckMass Mass226 m/z 226 CheckMass->Mass226 Matches Target Mass196 m/z 196 CheckMass->Mass196 Matches Metabolite FragCheck Check MS/MS Fragment 194? Mass226->FragCheck ResultMetabolite Confirmed: N-Acetyl-5-ASA Mass196->ResultMetabolite ResultTarget Confirmed: 2-Hydroxy-5-(2-methoxyacetamido) benzoic acid FragCheck->ResultTarget Yes (Loss of 32) ResultIsobar Potential Isobar (Check RT) FragCheck->ResultIsobar No

Figure 2: Logical decision tree for distinguishing the target impurity from common metabolites.

Experimental Protocol: Optimization Strategy

To replicate these results, follow this self-validating protocol.

Step 1: Source Tuning (Direct Infusion)
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Flow Rate: 10 µL/min.

  • Objective: Maximize intensity of

    
     226.
    
  • Critical Parameter: Adjust Declustering Potential (DP) or Cone Voltage .

    • Insight: If DP is too high (>80V), you will see in-source fragmentation to

      
       208 (water loss). Keep DP moderate (40-60V) to preserve the molecular ion.
      
Step 2: Collision Energy (CE) Ramp

Perform a CE ramp from 10 eV to 50 eV.

  • Low CE (15 eV): Dominant peak should be

    
     208 (Water loss).
    
  • Mid CE (25-30 eV): Appearance of diagnostic

    
     194 (Methanol loss).
    
  • High CE (>40 eV): Dominance of core fragment

    
     154.
    
Step 3: Chromatographic Separation

Ensure separation from the early-eluting 5-ASA (highly polar).

  • Column: C18 Polar Embedded (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (Methanol can suppress ionization for this specific ether).

  • Gradient: Hold 5% B for 1 min (to retain 5-ASA), then ramp to 95% B. The target is more hydrophobic than N-acetyl-5-ASA due to the methoxy group and will elute later.

References

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS 926232-20-4).[1] Retrieved from .

  • Trivedi, R. K., et al. "Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method." Scientia Pharmaceutica, 2012.[2] .

  • NIST Mass Spectrometry Data Center. Fragmentation of Hydroxy-Benzoic Acid Derivatives..

  • MassBank. Mass Spectral Data for Benzoic Acid Derivatives (Accession: PR100018)..

Sources

Validation

Publish Comparison Guide: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid Retention Time

This guide provides a technical retention time comparison for 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid , a specific derivative and potential impurity of 5-Aminosalicylic acid (Mesalazine/5-ASA). Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical retention time comparison for 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid , a specific derivative and potential impurity of 5-Aminosalicylic acid (Mesalazine/5-ASA).

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (referred to hereafter as N-Methoxyacetyl-5-ASA ) is a structural analog of the anti-inflammatory drug Mesalazine (5-ASA) . It typically appears as a process impurity (formed via reaction with methoxyacetyl chloride) or a specific metabolite in biological samples.

In Reverse-Phase HPLC (RP-HPLC), its retention behavior is governed by the 2-methoxyacetamido side chain, which alters its lipophilicity relative to the parent drug and its major metabolite, N-Acetyl-5-ASA .

Critical Separation Challenge

The primary analytical challenge is resolving N-Methoxyacetyl-5-ASA from N-Acetyl-5-ASA . Both compounds possess an amide linkage at the 5-position, creating a "critical pair" where standard C18 selectivity may be insufficient without mobile phase optimization.

Comparative Retention Time Analysis

The following data compares the retention performance of the target compound against its primary alternatives: the parent drug (5-ASA) and the major metabolite (N-Acetyl-5-ASA).

Experimental Conditions (Reference Method)
  • Column: C18 Core-Shell (e.g., Kinetex C18, 150 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.2)

  • Mobile Phase B: Methanol or Acetonitrile

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 220 nm (Amide band) & 300 nm (Salicylate core)

Retention Data Summary
Compound NameStructure DescriptionLogP (Predicted)Relative Retention Time (RRT)*Elution Order
5-ASA (Mesalazine) Parent Drug (Zwitterionic amine)0.81.00 (Ref)1 (Early)
Gentisic Acid Oxidative Degradant1.6~1.5 - 1.82
N-Acetyl-5-ASA Major Metabolite (-NH-CO-CH3)1.2 - 1.5~2.5 - 3.03
N-Methoxyacetyl-5-ASA Target Compound (-NH-CO-CH2-OCH3)1.3 - 1.6 ~2.8 - 3.2 4 (Critical Pair)

*RRT is calculated relative to 5-ASA. Exact values depend on gradient slope and organic modifier type.

Mechanistic Insight
  • 5-ASA: Elutes early due to high polarity and zwitterionic character at neutral pH. Acidic mobile phase (pH 2.2) suppresses ionization of the carboxylic acid, but the amine remains protonated, maintaining water solubility.

  • N-Acetyl-5-ASA: Acetylation of the amine removes the positive charge and increases hydrophobicity, significantly increasing retention.

  • N-Methoxyacetyl-5-ASA: The methoxyacetyl group adds a methoxy (-OCH3) moiety. While the ether oxygen can accept hydrogen bonds (reducing retention), the additional carbon bulk and the masking of the amide hydrogen generally result in slightly higher retention than the N-Acetyl analog on standard alkyl (C18) phases.

Experimental Protocol & Optimization

To achieve baseline separation of the critical pair (N-Acetyl vs. N-Methoxyacetyl), specific method adjustments are required.

Step-by-Step Optimization Workflow
  • pH Control (Critical): Maintain Mobile Phase A at pH 2.0 – 2.5 .

    • Reasoning: This suppresses the ionization of the benzoic acid moiety (pKa ~3), ensuring the molecule is in its neutral (more retained) form, maximizing interaction with the stationary phase.

  • Organic Modifier Selection:

    • Methanol: Preferred for selectivity. The protic nature of methanol interacts differently with the ether oxygen of the methoxyacetyl group compared to the acetyl group, often enhancing resolution.

    • Acetonitrile: May cause co-elution due to stronger solvent strength and lack of H-bond donation.

  • Column Chemistry:

    • Standard C18: May show partial overlap.

    • Phenyl-Hexyl: Recommended Alternative. The pi-pi interactions with the aromatic ring combined with the different steric selectivity for the amide side chains often provide superior resolution for this specific pair.

Method Validation Check
  • Resolution (Rs): Must be > 1.5 between N-Acetyl-5-ASA and N-Methoxyacetyl-5-ASA.

  • Tailing Factor: 5-ASA often tails due to silanol interactions; ensure Tailing Factor < 2.0.

Visualizing the Separation Mechanism

The following diagram illustrates the chromatographic separation logic and the structural factors influencing retention time.

G cluster_0 Sample Mixture cluster_1 Stationary Phase Interaction (C18/Phenyl) cluster_2 Detector Output (Chromatogram) Sample Crude Sample (5-ASA + Impurities) Mech_ASA 5-ASA (High Polarity, Protonated Amine) Weak Interaction Sample->Mech_ASA Injection Mech_Acetyl N-Acetyl-5-ASA (Amide, No Charge) Moderate Interaction Sample->Mech_Acetyl Mech_Methoxy N-Methoxyacetyl-5-ASA (Ether + Amide, Larger Bulk) Stronger Interaction Sample->Mech_Methoxy Peak1 Peak 1: 5-ASA (RT: 2-3 min) Mech_ASA->Peak1 Fast Elution Peak2 Peak 2: N-Acetyl-5-ASA (RT: 6-8 min) Mech_Acetyl->Peak2 Intermediate Mech_Methoxy->Mech_Acetyl Critical Pair Resolution requires Optimized Selectivity Peak3 Peak 3: N-Methoxyacetyl-5-ASA (RT: 8-10 min) Mech_Methoxy->Peak3 Late Elution

Caption: Chromatographic separation logic showing the elution order based on structural polarity and hydrophobic interaction strength.

References

  • PubChem. (2025). 5-Aminosalicylic Acid (Mesalamine) - Chemical Structure and Properties. National Library of Medicine. Available at: [Link]

  • Nigam, U., et al. (2021). Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Hamdan, I. I. (2018).[3] Development and validation of an RP-HPLC method for simultaneous determination of preservatives in yogurt. Research India Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(2-methoxyacetamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(2-methoxyacetamido)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.